Cytochalasin O
描述
属性
分子式 |
C28H37NO4 |
|---|---|
分子量 |
451.6 g/mol |
IUPAC 名称 |
(1R,2R,3Z,5R,7S,9Z,11R,12S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one |
InChI |
InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-25,30-31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8-,14-13-/t17-,21-,22-,23+,24-,25+,27-,28+/m0/s1 |
InChI 键 |
UMHVFKLUODBPSC-PXJUKTEYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Cytochalasin O: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Cytochalasin O, a mycotoxin belonging to the cytochalasan family. While specific research on this compound is limited, its mechanism is largely inferred from the extensive studies of other members of the cytochalasan class. This document synthesizes the available information on this compound and provides a detailed overview of the well-established mechanism of action for this compound family, supported by experimental protocols and pathway diagrams.
Core Mechanism of Action: Inhibition of Actin Polymerization
This compound, like other cytochalasans, is presumed to exert its biological effects primarily through the disruption of the actin cytoskeleton. The core mechanism is the inhibition of actin polymerization.[1] This is achieved by binding to the fast-growing "barbed" or plus-end of actin filaments (F-actin).[2][3] This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers (G-actin) and thereby halting filament elongation.[3] This action disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is crucial for a multitude of cellular processes.
The consequences of this disruption are profound and include alterations in cell morphology, inhibition of cell motility and cytokinesis, and in some cases, the induction of apoptosis (programmed cell death).[2]
Caption: General mechanism of cytochalasan action on actin filaments.
Signaling Pathways and Cellular Effects
The disruption of the actin cytoskeleton by cytochalasans triggers a cascade of downstream cellular events. The inhibition of actin dynamics directly impacts cellular architecture and functions that are reliant on the cytoskeleton. This can lead to the activation of stress-response pathways and ultimately, apoptosis.
Caption: Signaling cascade following cytochalasan-induced actin disruption.
Quantitative Data
| Cytochalasan | Cell Line | Cell Type | IC50 (µM) | Reference |
| Cytochalasin D | HeLa | Cervical Cancer | 5.72 | [4] |
| Cytochalasin B | L929 | Mouse Fibroblast | 1.3 | [4] |
| TMC-169 | U937 | Leukemia | 0.81 µg/mL | [4] |
| Cytochalasin J | K562 | Human Leukemia | 1.5 | [2] |
| Cytochalasin C | HeLa | Cervical Cancer | - | [2] |
| Cytochalasin E | - | - | - | [2] |
| Arbuschalasins A-D | HCT15 | Human Colorectal Adenocarcinoma | Weakly active | [4] |
| This compound | HCT15 | Human Colorectal Adenocarcinoma | Data not available in abstract | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
In Vitro Actin Polymerization Assay
This protocol describes a common method to measure the effect of a compound on actin polymerization in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a polymer.
Materials:
-
G-actin (unlabeled)
-
Pyrene-labeled G-actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Buffer (P-buffer): 50 mM KCl, 2 mM MgCl2, 1 mM ATP in G-buffer
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Actin Monomers: Reconstitute lyophilized G-actin and pyrene-labeled G-actin in G-buffer to a concentration of 1 mg/mL. Mix a 1:10 ratio of pyrene-labeled to unlabeled actin. Incubate on ice for 1 hour to ensure depolymerization.
-
Reaction Setup: In a 96-well plate, add the desired concentrations of this compound (or vehicle control) to wells containing G-buffer.
-
Initiation of Polymerization: Add the actin monomer solution to each well. Immediately add Polymerization Buffer to initiate polymerization.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm every 30-60 seconds for 1-2 hours.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the initial linear phase of the curve. The effect of this compound is quantified by comparing the polymerization rates in its presence to the vehicle control.
Cell Viability (Cytotoxicity) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., HCT-15)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow of a typical cytotoxicity assay.
Specific Findings on this compound
This compound has been isolated from several fungal species, including Phomopsis sp. xz-18 and the mangrove endophytic fungus Xylaria arbuscula.[4][5] A study on the metabolites from Xylaria arbuscula reported the isolation of this compound along with other known and new cytochalasans.[4] In this study, all isolated compounds were evaluated for their cytotoxic activity against the HCT15 human colorectal adenocarcinoma cell line.[4] While the study highlighted the significant inhibitory effects of two other compounds, specific quantitative data for this compound was not provided in the abstract.[4] Another study on Phomopsis sp. xz-18 also successfully isolated this compound.[5]
Conclusion
The mechanism of action of this compound is understood to be consistent with that of the broader cytochalasan family, primarily involving the inhibition of actin polymerization by capping the barbed end of actin filaments. This disruption of the actin cytoskeleton leads to a variety of cellular effects, including cytotoxicity against cancer cell lines. While this compound has been isolated and its biological activity has been investigated, detailed quantitative data regarding its specific potency in inhibiting actin polymerization and its precise cytotoxic IC50 values are not widely available in the current body of literature. Further research is required to fully elucidate the specific biochemical and cellular activities of this particular cytochalasan.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rare cytochalasans isolated from the mangrove endophytic fungus Xylaria arbuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Structural Analyses and Biological Activity Assays against Chronic Lymphocytic Leukemia of Two Novel Cytochalasins — Sclerotionigrin A and B - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin O: A Technical Guide to its Fungal Origin and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal sources, isolation methodologies, and biological targets of Cytochalasin O, a potent polyketide-derived metabolite. The information is curated for professionals in the fields of natural product chemistry, mycology, and drug discovery.
Fungal Sources of this compound
This compound, a member of the cytochalasan family of fungal metabolites, has been isolated from several endophytic and saprophytic fungi. The primary documented fungal producers of this compound belong to the genera Phomopsis and Hypoxylon. Endophytic fungi, which reside within the tissues of living plants, are a particularly rich source of structurally diverse and biologically active cytochalasans.
| Fungal Species | Host/Source | Reference |
| Phomopsis sp. xz-18 | Endophyte from the stem of Camptotheca acuminata | |
| Hypoxylon terricola | Fungus culture |
While the table above lists the confirmed sources of this compound, it is important to note that other species within the Phomopsis and Xylaria genera are prolific producers of a wide array of cytochalasan analogs. This suggests that screening of other related fungal strains may yield additional sources of this compound or novel, structurally related compounds.
Quantitative Data on Isolation
Obtaining precise, comparable yield data for this compound from fungal fermentations is challenging due to variations in culture conditions, extraction methods, and reporting standards in the literature. However, publications on the isolation of cytochalasans from Phomopsis sp. provide some indication of the quantities that can be obtained from laboratory-scale cultures.
| Fungal Strain | Culture Conditions | Isolated Amount of Cytochalasan | Reference |
| Phomopsis sp. shj2 | Solid rice medium (42 days) | Cytochalasin H (25.1 mg) | |
| Phomopsis sp. xz-18 | PDA solid medium (21 days, 40 L) | Not specified for this compound, but 18 cytochalasins isolated in total |
It is crucial to note that these values represent the final isolated yields and not the fermentation titer. The yield of this compound is influenced by numerous factors, including the specific fungal strain, composition of the culture medium, fermentation time, and the efficiency of the extraction and purification process. Optimization of these parameters is a critical step in scaling up production for further research and development.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the isolation of this compound and related compounds, based on established procedures for Phomopsis species.
Fungal Culture and Fermentation
This protocol describes the solid-state fermentation of Phomopsis sp., a common method for inducing the production of secondary metabolites.
Materials:
-
Culture of Phomopsis sp. (e.g., xz-18)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose (PD) broth
-
Rice (autoclavable)
-
Erlenmeyer flasks (500 mL)
-
Sterile distilled water
-
Incubator
Procedure:
-
Activation of Fungal Strain: The Phomopsis sp. strain is cultured on PDA plates at 25-28°C for 7 days, or until sufficient mycelial growth is observed.
-
Seed Culture Preparation: Mycelial plugs from the PDA plates are used to inoculate flasks containing PD broth. These flasks are then incubated at 28°C on a rotary shaker at 180 rpm for 5 days to generate a seed culture.
-
Solid-State Fermentation:
-
Add approximately 80 g of rice and 120 mL of distilled water to each 500 mL Erlenmeyer flask.
-
Autoclave the flasks at 121°C for 30 minutes and allow them to cool to room temperature.
-
Inoculate each flask with 5.0 mL of the seed culture.
-
Incubate the flasks under static conditions at 28°C for 21 to 42 days.
-
Extraction of Crude Metabolites
This protocol details the extraction of secondary metabolites from the solid-state fermentation culture.
Materials:
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Large beakers or containers
-
Shaker
-
Rotary evaporator
Procedure:
-
The fermented rice substrate from each flask is soaked in ethyl acetate (EtOAc).
-
The mixture is agitated on a shaker for 24 hours to ensure thorough extraction of the fungal metabolites.
-
The EtOAc is decanted and filtered to remove the solid rice and mycelia.
-
This extraction process is repeated three to four times to maximize the recovery of the compounds.
-
The combined EtOAc extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification of this compound
This protocol outlines the chromatographic steps for the purification of this compound from the crude extract.
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
Solvents: Chloroform (CHCl₃), Acetone, Methanol (MeOH), Water (H₂O), Petroleum ether
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
Procedure:
-
Initial Fractionation (Silica Gel Chromatography):
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is chloroform-acetone or petroleum ether-ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Size-Exclusion Chromatography (Sephadex LH-20):
-
Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their size.
-
-
Reversed-Phase Chromatography:
-
Further purification is achieved using a reversed-phase C18 column. The column is eluted with a gradient of methanol and water.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is performed by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Signaling Pathway: Actin Polymerization and Inhibition by this compound
Cytochalasans, including this compound, are well-known for their ability to disrupt actin polymerization. This is a critical cellular process involved in maintaining cell structure, motility, and division. Cytochalasans bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and thereby inhibits filament elongation.
Caption: Inhibition of actin polymerization by this compound.
An In-Depth Technical Guide to Cytochalasin O: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin O is a member of the cytochalasan family of mycotoxins, a class of fungal secondary metabolites known for their profound effects on the eukaryotic cytoskeleton. First isolated from a species of Phomopsis, an endophytic fungus, this compound, alongside its congeners, has garnered significant interest within the scientific community for its potential applications in cell biology research and as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field.
Chemical Structure and Identity
The definitive structure of this compound was elucidated through extensive spectroscopic analysis. It is essential to distinguish this compound from other closely related cytochalasans, particularly Cytochalasin H, with which it has sometimes been confused in commercial and database sources. The correct molecular formula for this compound is C₂₈H₃₅NO₄, with a corresponding molecular weight of 449 g/mol .
Key Structural Features:
-
Perhydroisoindolone Core: Like all cytochalasans, this compound possesses a highly substituted perhydroisoindolone ring system.
-
Macrocyclic Ring: Fused to the isoindolone core is an 11-membered carbocyclic ring.
-
Functional Groups: The structure is characterized by the presence of hydroxyl, methyl, and a benzyl (B1604629) group. The specific arrangement and stereochemistry of these groups are critical for its biological activity.
It is crucial to note that some databases may incorrectly list this compound as a synonym for Cytochalasin H (C₃₀H₃₉NO₅) or refer to a different compound, "Cytochalasin Opho" (C₂₈H₃₇NO₄). The information presented here pertains to the originally isolated and characterized this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from primary literature.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅NO₄ | [1] |
| Molecular Weight | 449 g/mol | [1] |
| Melting Point | 258-263 °C | [1] |
| UV Absorption (λmax) | 218 nm | [1] |
| Solubility | Data not extensively available in reviewed literature. Generally, cytochalasans are soluble in organic solvents like DMSO, ethanol, and methanol, and poorly soluble in water.[2] | |
| Stability | Cytochalasans, in general, should be stored at low temperatures (-20°C) and protected from light to prevent degradation. |
Spectroscopic Data for Structural Elucidation
The structural determination of this compound relied on a combination of spectroscopic techniques. Below is a summary of the key data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of the molecule.
| ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| Detailed chemical shift data for this compound are not readily available in the public domain. The original isolation paper references the use of NMR for structure elucidation but does not provide the full spectral data. | Detailed chemical shift data for this compound are not readily available in the public domain. The original isolation paper references the use of NMR for structure elucidation but does not provide the full spectral data. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirmed the elemental composition of this compound.
| Ion | m/z |
| [M]+ | 449.2566 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 | -OH (hydroxyl) stretching |
| 1710 | C=O (carbonyl) stretching |
| 1675 | C=O (amide) stretching |
Biological Activity and Mechanism of Action
The primary biological activity of cytochalasans, including this compound, stems from their ability to interact with and disrupt the dynamics of the actin cytoskeleton.[3][4]
Inhibition of Actin Polymerization
Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments. This binding event physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.[3][5] This disruption of actin polymerization interferes with a multitude of cellular processes that are dependent on a dynamic actin cytoskeleton.
Caption: Inhibition of actin polymerization by this compound.
Cellular Effects
The disruption of the actin cytoskeleton by this compound leads to a variety of observable cellular effects, including:
-
Changes in Cell Morphology: Cells may round up, lose their defined shape, and exhibit membrane blebbing.
-
Inhibition of Cell Motility: Processes such as cell migration and invasion, which rely on actin-driven protrusions like lamellipodia and filopodia, are inhibited.
-
Disruption of Cytokinesis: The formation of the contractile actin ring during cell division is impaired, which can lead to the formation of multinucleated cells.[3]
Initial studies on the biological activity of this compound demonstrated its potent inhibitory effect on the growth of wheat coleoptiles, indicating its activity extends to plant cells.
Experimental Protocols
Detailed experimental protocols for studying the effects of cytochalasans are crucial for reproducible research. Below are generalized methodologies for key assays.
Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into the growing F-actin polymer.
Methodology:
-
Preparation of Reagents:
-
G-actin buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).
-
Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0).
-
Pyrene-labeled G-actin, stored at -80°C.
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Thaw pyrene-labeled G-actin on ice and dilute to the desired concentration in G-actin buffer.
-
In a fluorometer cuvette or a 96-well plate, mix the G-actin solution with the desired concentration of this compound or vehicle control (DMSO).
-
Initiate polymerization by adding the polymerization buffer.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the rate of actin polymerization. Compare the rates between the control and this compound-treated samples.
-
Caption: Workflow for an in vitro actin polymerization assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of a compound on the collective migration of a cell monolayer.
Methodology:
-
Cell Culture:
-
Plate cells in a multi-well plate and grow to a confluent monolayer.
-
-
Wound Creation:
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or a specialized tool.
-
Gently wash with media to remove detached cells.
-
-
Treatment:
-
Add fresh media containing various concentrations of this compound or a vehicle control.
-
-
Imaging:
-
Image the wound at time zero and at regular intervals (e.g., every 4-6 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the area of the wound at each time point.
-
Calculate the rate of wound closure for each condition. Compare the closure rates between the control and this compound-treated cells.
-
Signaling Pathways
While specific signaling pathways uniquely modulated by this compound have not been extensively detailed in the available literature, its primary mechanism of action through actin disruption can indirectly affect numerous signaling cascades. The actin cytoskeleton serves as a scaffold for many signaling proteins and is involved in processes like endocytosis and receptor trafficking. Disruption of the actin network can, therefore, have widespread and cell-type-specific effects on signaling. For instance, the localization and activity of Rho family GTPases, key regulators of the actin cytoskeleton, are often perturbed by cytochalasans.
Conclusion
This compound is a structurally distinct member of the cytochalasan family with potent biological activity stemming from its ability to inhibit actin polymerization. Accurate identification and differentiation from other cytochalasans are paramount for precise research. This guide provides a consolidated resource of its known chemical and physical properties, spectroscopic data, and biological effects, along with standardized experimental protocols. Further research is warranted to fully elucidate the specific interactions of this compound with the actin cytoskeleton and to explore its potential in modulating cellular signaling pathways for therapeutic applications.
References
The Expanding Frontier of Cytochalasans: A Deep Dive into the Biological Activity of Novel Analogs Like Cytochalasin O
A Technical Guide for Researchers and Drug Development Professionals
The cytochalasan family of fungal metabolites continues to be a fertile ground for the discovery of novel bioactive compounds with significant potential in pharmacology and drug development. These mycotoxins, renowned for their profound effects on the actin cytoskeleton, exhibit a broad spectrum of biological activities, including potent anticancer, antifungal, and antibacterial properties. This technical guide provides an in-depth exploration of the biological activities of novel cytochalasans, with a particular focus on emerging analogs such as Cytochalasin O, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Biological Activity: Disruption of the Actin Cytoskeleton
The primary mechanism of action for cytochalasans is their ability to interfere with actin polymerization. They achieve this by binding to the barbed (plus) end of actin filaments, which effectively caps (B75204) the filament and prevents the addition of new actin monomers.[1] This disruption of the dynamic process of actin polymerization and depolymerization has profound consequences for cellular integrity and function, leading to a cascade of downstream effects.
Quantitative Biological Activity of Novel Cytochalasans
Recent research has unveiled a plethora of novel cytochalasan structures with diverse and potent biological activities. The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of several recently discovered cytochalasans, providing a comparative overview for researchers.
Table 1: Cytotoxic Activity of Novel Cytochalasans (IC50 Values in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | SKOV-3 (Ovarian) | L929 (Fibroblast) | KB3.1 (Cervical) |
| Triseptatin (1) | 5.31 | 11.28 | 1.80 | 4.34 | 2.55 | 5.31 |
| Deoxaphomin B (2) | 6.91 | 3.25 | 1.55 | 2.80 | 2.10 | 3.25 |
| Cytochalasin B | - | - | - | - | 1.3 | - |
| 7-O-Acetyl-cytochalasin B | - | >10 | - | - | >10 | - |
| N-Methyl-cytochalasin B | - | >10 | - | - | >10 | - |
| N-Acetyl-cytochalasin B | - | 9.4 | - | - | 4.8 | - |
| 20-O-Acetyl-cytochalasin B | - | 7.5 | - | - | 6.2 | - |
| Emeriglobosin A | - | - | 2.32 | - | - | - |
Data sourced from multiple studies.[2][3][4] Note: A lower IC50 value indicates higher cytotoxic activity.
Table 2: Antimicrobial Activity of Novel Cytochalasans (MIC Values in µg/mL)
| Compound | Staphylococcus aureus | Mycobacterium smegmatis | Schizosaccharomyces pombe |
| 7-O-Acetyl-cytochalasin B | >66.6 | 66.6 | >66.6 |
| 20-O-Acetyl-cytochalasin B | >33.3 | >33.3 | 33.3 |
| Cytochalasin B & Derivatives | Generally inactive | Weakly active to inactive | Weakly active to inactive |
Data sourced from a comprehensive cell biological investigation of Cytochalasin B derivatives.[3] Note: A lower MIC value indicates higher antimicrobial activity.
Note on this compound: Despite a comprehensive search of the current scientific literature, specific biological activity data for a compound explicitly named "this compound" could not be located. This suggests that this compound may be a very recently discovered compound with data not yet widely published, a proprietary compound, or a potential misnomer. The data presented here for other novel cytochalasans serves as a representative guide to the activities of this compound class.
Key Signaling Pathways Modulated by Cytochalasans
The disruption of the actin cytoskeleton by cytochalasans triggers a variety of cellular signaling pathways, often culminating in apoptosis or cell cycle arrest.
Induction of Apoptosis
Cytochalasans are known to induce apoptosis in various cancer cell lines.[5] This programmed cell death is a critical mechanism for their anticancer activity. The disruption of actin filaments can activate the p53 tumor suppressor protein, a key regulator of apoptosis.[1] This activation can lead to the downstream activation of caspases, the executioners of apoptosis.
Caption: Cytochalasan-Induced Apoptosis Pathway.
Disruption of Cellular Processes
The integrity of the actin cytoskeleton is crucial for numerous cellular functions. By disrupting this network, cytochalasans can interfere with:
-
Cell Division (Cytokinesis): Preventing the formation of the contractile ring necessary for cell division, leading to multinucleated cells.[5]
-
Cell Motility: Inhibiting the formation of lamellipodia and filopodia, which are essential for cell migration.[5]
-
Phagocytosis: Impairing the engulfment of particles by interfering with the formation of the phagocytic cup.[5]
Caption: Experimental Workflow for Cytotoxicity Assessment (MTT Assay).
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of cytochalasan bioactivity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
Cytochalasan compounds of interest
-
MTT solution (e.g., 2 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the cytochalasan compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for the desired period (e.g., 72 hours).[6]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the cells for 1.5 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[6]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Incubation with Shaking: Incubate the plate for 15 minutes at 37°C on an orbital shaker.[6]
-
Absorbance Reading: Measure the absorbance on a microplate reader at a wavelength between 492 nm and 590 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Cytochalasan compounds of interest
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.[7] This corresponds to a defined number of cells per mL.
-
Serial Dilution: Prepare a serial two-fold dilution of the cytochalasan compound in the broth medium in the wells of a 96-well plate.[7]
-
Inoculation: Inoculate each well with the prepared microbial suspension, ensuring a consistent number of organisms in each well.[7] Include a growth control well (no compound) and a sterility control well (no microbes).[7]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for approximately 18 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be determined by visual inspection or by using a plate reader to measure turbidity.[7]
Caption: Logical Flow of Cytochalasan's Mechanism of Action.
Conclusion and Future Directions
The study of novel cytochalasans continues to yield compounds with potent and diverse biological activities. The data and protocols presented in this guide offer a valuable resource for the scientific community engaged in the discovery and development of new therapeutic agents. While the specific biological profile of this compound remains to be elucidated in the public domain, the broader family of cytochalasans, particularly analogs like chaetoglobosins and other recently isolated derivatives, demonstrates significant promise. Future research should focus on elucidating the structure-activity relationships of these novel compounds, exploring their therapeutic potential in various disease models, and investigating their detailed mechanisms of action to unlock their full pharmacological potential. The continued exploration of this fascinating class of natural products holds the key to developing next-generation therapies for a range of human diseases.
References
- 1. Disruption of actin microfilaments by cytochalasin D leads to activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. youtube.com [youtube.com]
The Enigmatic Role of Cytochalasin O in Actin Filament Dynamics: A Technical Guide Based on Well-Studied Analogs
Disclaimer: As of December 2025, publicly available research data specifically detailing the effects of Cytochalasin O on actin filament dynamics is limited. Therefore, this technical guide provides a comprehensive overview of the well-characterized mechanisms of its close structural analogs, Cytochalasin B and Cytochalasin D, to serve as a foundational resource for researchers, scientists, and drug development professionals. The principles and methodologies described herein are likely applicable to the study of this compound.
Core Mechanism of Action: Capping the Barbed End
Cytochalasins are a group of fungal metabolites renowned for their potent and specific effects on the actin cytoskeleton. The primary mechanism of action for well-studied cytochalasins, such as B and D, involves their high-affinity binding to the barbed (fast-growing) end of actin filaments (F-actin). This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[1][2][3][4][5][6][7] Substoichiometric concentrations of these cytochalasins are sufficient to inhibit actin polymerization.[3][8]
While the primary effect is the inhibition of polymerization, some studies have also reported that cytochalasins can induce depolymerization of existing actin filaments.[4][6][7] Furthermore, cytochalasins have been observed to interfere with the interaction of actin filaments with each other, which can reduce the viscosity of actin solutions.[3]
Quantitative Data on Cytochalasin-Actin Interactions
The following tables summarize key quantitative data for Cytochalasin B and D, which can serve as a reference for designing experiments with this compound.
Table 1: Inhibitory Concentrations of Cytochalasins on Actin Polymerization
| Compound | Parameter | Concentration | Conditions | Reference |
| Cytochalasin B | Half-maximal inhibition | 2x10-7 M | With F-actin fragments | [9] |
| Half-maximal inhibition | 4x10-8 M | In the absence of ATP | [9] | |
| Cytochalasin D | Half-maximal inhibition | 10-8 M | With F-actin fragments | [9] |
| Half-maximal inhibition | 1x10-9 M | In the absence of ATP | [9] |
Table 2: Binding Affinities of Cytochalasins to Actin
| Compound | Parameter | Value | Species/Conditions | Reference |
| Cytochalasin B | Kd | ~4x10-8 M | F-actin in the absence of ATP | [9] |
| Kd | 1.4 nM | F-actin in ADP-solution with Pi | [10] | |
| Kd | 5.0 nM | F-actin in ATP-solution | [10] | |
| Kd (low-affinity) | 200 nM | F-actin in ADP-solution without Pi | [10] | |
| Cytochalasin D | K | 0.5 nM-1 | Barbed ends with ADP-G-actin | [11] |
Experimental Protocols for Studying Cytochalasin Effects
Several key experimental techniques are employed to elucidate the effects of cytochalasins on actin dynamics.
Actin Polymerization Assays
A common method to monitor actin polymerization is through the use of pyrene-labeled actin . Pyrene (B120774) fluorescence significantly increases upon incorporation into a polymer, providing a real-time measure of filament formation.
Protocol: Pyrene-Actin Polymerization Assay
-
Actin Preparation: Purify actin from a suitable source (e.g., rabbit skeletal muscle) and label it with pyrene iodoacetamide.
-
Reaction Mixture: Prepare a reaction buffer (e.g., G-buffer: 5 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).
-
Initiation of Polymerization: Add a salt solution (e.g., 2 mM MgCl2 and 100 mM KCl) to the G-actin solution to initiate polymerization.
-
Cytochalasin Treatment: Add the desired concentration of this compound (or other cytochalasins) to the reaction mixture prior to or at the time of initiation.
-
Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.
-
Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.
Viscometry
Viscometry measures the viscosity of a solution, which increases as actin monomers polymerize into long filaments. A falling ball viscometer is often used for this purpose. A decrease in viscosity upon addition of a cytochalasin indicates either inhibition of polymerization or severing of existing filaments.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of single actin filaments near a glass surface, providing detailed information on elongation rates, capping, and severing events.
Protocol: TIRF Microscopy of Actin Dynamics
-
Flow Cell Preparation: Prepare a flow cell using a glass slide and coverslip.
-
Actin Labeling: Label a fraction of the actin monomers with a fluorescent dye (e.g., Alexa Fluor 488).
-
Initiation and Observation: Introduce a solution of G-actin (containing a small percentage of labeled monomers) and the desired concentration of this compound into the flow cell. Initiate polymerization by adding salts.
-
Imaging: Visualize the growing filaments using a TIRF microscope.
-
Analysis: Measure the length of individual filaments over time to determine elongation rates at both the barbed and pointed ends. Observe the frequency and duration of capping events.
Cytochalasin Binding Assays
To determine the binding affinity of a cytochalasin to actin, radiolabeled cytochalasins can be used in a binding assay.
Protocol: [3H]Cytochalasin Binding Assay
-
Prepare F-actin: Polymerize purified G-actin.
-
Incubation: Incubate the F-actin with various concentrations of [3H]this compound.
-
Separation: Separate the F-actin-bound cytochalasin from the free cytochalasin by centrifugation.
-
Quantification: Measure the radioactivity in the pellet and supernatant using a scintillation counter.
-
Data Analysis: Perform Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites.
Visualizing Mechanisms and Workflows
Mechanism of Action of Cytochalasins
Caption: Mechanism of this compound on actin filament polymerization.
Experimental Workflow: Pyrene-Actin Assay
Caption: Workflow for a pyrene-based actin polymerization assay.
Impact on Cellular Signaling
Disruption of the actin cytoskeleton by cytochalasins can have profound effects on various cellular signaling pathways. The actin network serves as a scaffold for many signaling molecules, and its alteration can impact their localization and activity. For instance, cytochalasin-induced actin disruption has been shown to affect pathways involving receptor tyrosine kinases and integrin-mediated signaling. The precise signaling consequences of treating cells with this compound would need to be empirically determined but are likely to overlap with those of other cytochalasins.
Caption: this compound's potential impact on cellular signaling.
Conclusion and Future Directions
While specific data on this compound is currently sparse, the extensive research on Cytochalasin B and D provides a robust framework for understanding its likely effects on actin filament dynamics. Researchers investigating this compound should focus on characterizing its binding affinity to actin, determining its IC50 for polymerization inhibition, and exploring its effects on cellular processes using the established protocols outlined in this guide. Such studies will be crucial in elucidating the unique properties of this compound and its potential applications in research and drug development.
References
- 1. rupress.org [rupress.org]
- 2. scilit.com [scilit.com]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change | Semantic Scholar [semanticscholar.org]
- 8. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. High-affinity binding of cytochalasin B to the B-end of F-actin loses its inhibitory effect on subunit exchange when the bound nucleotide is ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of cytochalasin D with actin filaments in the presence of ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Cytochalasins Beyond Actin: An In-depth Technical Guide
Disclaimer: Initial searches for "Cytochalasin O" did not yield any specific scientific literature. It is presumed that this may be a typographical error or a reference to a rare, less-studied analog. This guide will therefore focus on the well-documented non-actin cellular targets of common cytochalasins, primarily Cytochalasin B and Cytochalasin D, for which extensive research is available.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the off-target effects and broader cellular impact of cytochalasins. While renowned for their potent inhibition of actin polymerization, these fungal metabolites interact with several other key cellular proteins, influencing a variety of critical signaling pathways and cellular processes. Understanding these non-actin targets is crucial for the accurate interpretation of experimental results and for exploring the therapeutic potential of these compounds.
Non-Actin Molecular Targets of Cytochalasins
Cytochalasins B and D, while both potent actin inhibitors, exhibit distinct profiles of interaction with other cellular proteins. These off-target interactions can have significant biological consequences.
Glucose Transporters (GLUTs)
Cytochalasin B is a well-established and potent inhibitor of glucose transport into cells. This effect is primarily mediated through its direct interaction with facilitative glucose transporters, most notably GLUT1.
-
Mechanism of Action: Cytochalasin B acts as a competitive inhibitor of glucose transport by binding to the endofacial (inner) surface of GLUT1. This binding prevents the conformational changes necessary for glucose translocation across the cell membrane.
-
Significance: The inhibition of glucose uptake can lead to profound metabolic changes in cells, which can confound studies aimed at dissecting the role of the actin cytoskeleton. It is a critical consideration in cancer research, where altered glucose metabolism is a hallmark of malignant cells. Cytochalasin D has a much weaker inhibitory effect on glucose transport compared to Cytochalasin B.
P-glycoprotein (P-gp / MDR1)
Certain cytochalasins have been shown to interact with P-glycoprotein, an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics from cells. This interaction is particularly relevant in the context of multidrug resistance in cancer.
-
Mechanism of Action: Dihydrocytochalasin B has been observed to stimulate the ATPase activity of P-glycoprotein, suggesting it is a substrate and can competitively inhibit the transport of other P-gp substrates. Cytochalasin B exhibits a weaker interaction, while Cytochalasin D shows little to no significant interaction with P-glycoprotein.
-
Significance: The modulation of P-glycoprotein activity can alter the intracellular concentration of co-administered drugs, a critical factor in chemotherapy and other pharmacological interventions.
Insulin (B600854) Receptor Signaling
The effects of Cytochalasin B on glucose transport are intertwined with its influence on insulin receptor signaling.
-
Mechanism of Action: Cytochalasin B has been shown to alter the distribution of insulin receptors on the plasma membrane of adipocytes, leading to a decrease in the number of receptor clusters. This effect on receptor organization is correlated with the inhibition of glucose transport. Cytochalasin D does not appear to share this effect.
-
Significance: This finding suggests a potential functional linkage between the insulin receptor and the glucose transport machinery, which can be dissected using these compounds.
Capping Proteins
Capping proteins are crucial regulators of actin filament dynamics, binding to the barbed end of actin filaments to prevent both polymerization and depolymerization. Cytochalasin D has been shown to interact with these proteins.
-
Mechanism of Action: The precise nature of the interaction is complex and may involve the modulation of capping protein activity at the barbed end.
-
Significance: This interaction highlights the multifaceted way in which cytochalasins can influence the actin cytoskeleton, not only by direct filament binding but also by affecting its regulatory proteins.
Cofilin
Cofilin is an actin-binding protein that plays a critical role in actin filament turnover by severing filaments and promoting depolymerization.
-
Mechanism of Action: Cytochalasin D has been found to inhibit the interaction of cofilin with both globular (G)-actin and filamentous (F)-actin.
-
Significance: By interfering with cofilin's function, Cytochalasin D further disrupts the dynamic remodeling of the actin cytoskeleton, an effect that is distinct from its direct barbed-end capping activity.
Nuclear Translocation of Nonhistone Proteins
Cytochalasin D has been observed to inhibit the transport of certain nonhistone proteins into the nucleus.
-
Mechanism of Action: The underlying mechanism is not fully elucidated but appears to be independent of its effects on the cytoplasmic actin network.
-
Significance: This finding suggests a potential role for cytochalasins in modulating gene expression and other nuclear processes, expanding their known sphere of influence beyond the cytoplasm.
Quantitative Data on Non-Actin Target Interactions
The following table summarizes the available quantitative data for the interaction of Cytochalasin B and D with their non-actin targets. It is important to note that these values can vary depending on the experimental system and conditions.
| Cytochalasin | Target Protein | Parameter | Value | Cell/System | Reference |
| Cytochalasin B | Glucose Transporter 1 (GLUT1) | Kd | 1.5 x 10-7 M | Human Red Blood Cells | [1] |
| Insulin Receptor | Effective Conc. | 50 nM - 5 µM | Rat Adipocytes | [2] | |
| Cytochalasin D | Capping Protein | K1/2 (inhibition) | 4.1 nM | In vitro | [3] |
| Actin Polymerization (for comparison) | IC50 | 25 nM | In vitro | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the non-actin targets of cytochalasins.
Glucose Uptake Assay
This protocol is used to quantify the inhibition of glucose transport into cells by compounds like Cytochalasin B.
Materials:
-
Cultured cells (e.g., adipocytes, erythrocytes, or other cell lines expressing GLUTs)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]glucose or other radiolabeled glucose analog
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B
-
Phloretin (positive control for glucose transport inhibition)
-
0.1 M NaOH
-
Scintillation fluid and counter
-
BCA protein assay kit
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to confluency.
-
Glucose Starvation: Wash cells twice with warm KRH buffer and then incubate in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Add various concentrations of Cytochalasin B, a vehicle control (e.g., DMSO), and a positive control (Phloretin) to the wells. Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing a known concentration of 2-deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Use an aliquot of the cell lysate to determine the protein concentration using a BCA assay to normalize the glucose uptake values.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of compounds on the ATP hydrolysis activity of P-gp, which is coupled to its transport function.
Materials:
-
Membrane vesicles from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the mdr1 cDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)
-
ATP regenerating system (creatine kinase and creatine (B1669601) phosphate)
-
ATP
-
Cytochalasin derivative to be tested
-
Verapamil (positive control for P-gp stimulation)
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Membrane Preparation: Prepare membrane vesicles from P-gp overexpressing cells.
-
Reaction Setup: In a 96-well plate, add the membrane vesicles to the assay buffer containing the ATP regenerating system.
-
Compound Addition: Add the test cytochalasin at various concentrations, a vehicle control, and a positive control (verapamil).
-
Initiation of Reaction: Start the reaction by adding a defined concentration of ATP. Incubate at 37°C for a specific time (e.g., 20 minutes).
-
Termination and Phosphate Detection: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Measurement: Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released and determine the effect of the cytochalasin on P-gp ATPase activity.
In Vitro Nuclear Import Assay
This assay reconstitutes the nuclear import process in permeabilized cells to assess the effect of inhibitors.
Materials:
-
Cultured mammalian cells (e.g., HeLa) grown on coverslips
-
Transport buffer (e.g., 20 mM HEPES, pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA)
-
Fluorescently labeled nuclear import substrate (e.g., GST-GFP-NLS)
-
Cytosolic extract or purified importins (importin α and β) and Ran GTPase
-
ATP regenerating system
-
Cytochalasin D
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Cell Permeabilization: Treat cells on coverslips with a low concentration of digitonin in transport buffer to selectively permeabilize the plasma membrane while leaving the nuclear envelope intact.
-
Import Reaction: Incubate the permeabilized cells with a reaction mixture containing the fluorescent import substrate, cytosolic extract (or purified import factors), an ATP regenerating system, and different concentrations of Cytochalasin D or a vehicle control.
-
Incubation: Allow the import reaction to proceed at 37°C for 30 minutes.
-
Fixation and Staining: Wash the cells with transport buffer, fix with paraformaldehyde, and mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear import by measuring the fluorescence intensity inside the nucleus compared to the cytoplasm.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Mechanism of GLUT1 inhibition by Cytochalasin B.
Caption: Experimental workflow for a glucose uptake assay.
Caption: Experimental workflow for a P-glycoprotein ATPase activity assay.
Caption: Simplified insulin signaling pathway and potential interference by Cytochalasin B.
References
In Vitro Characterization of Cytochalasin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin O, a member of the cytochalasan family of fungal metabolites, is a potent bioactive compound with significant potential in cell biology research and drug development. Like other cytochalasins, its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component in a multitude of cellular processes including motility, division, and maintenance of cell shape. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, experimental protocols for its functional analysis, and representative data on its biological activity. Due to the limited availability of specific quantitative data for this compound in current literature, this guide presents established methodologies for the cytochalasan class, which are directly applicable for its detailed characterization.
Introduction
Cytochalasins are a well-established class of cell-permeable mycotoxins that exert their biological effects primarily by interfering with actin polymerization.[1] By binding to the barbed, fast-growing end of actin filaments, they effectively cap the filament and prevent the addition of new actin monomers.[2] This disruption of actin dynamics leads to profound effects on cell morphology, motility, and cytokinesis, making them invaluable tools for studying the cytoskeleton and potential leads for therapeutic development.[3][4] this compound is a specific member of this family, and its in vitro characterization is crucial for understanding its precise biological activities and potential applications.
Mechanism of Action: Inhibition of Actin Polymerization
The core mechanism of action for cytochalasins, including this compound, is the disruption of actin filament dynamics. This is achieved by binding to the high-affinity site at the barbed (+) end of filamentous actin (F-actin).[5] This binding event has two major consequences:
-
Inhibition of Monomer Addition: The primary effect is the steric hindrance of the addition of new ATP-G-actin monomers to the growing end of the filament.[2]
-
Disruption of Filament Elongation: By capping the barbed end, cytochalasins effectively halt the elongation of the actin filament.[1]
This leads to a net depolymerization of actin filaments as the depolymerization at the pointed (-) end continues, altering the cellular F-actin/G-actin ratio. The consequences of this disruption are observed as significant changes in cell morphology and function.[6][7]
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytochalasin B: effects on cell morphology, cell adhesion, and mucopolysaccharide synthesis (cultured cells-contractile microfilaments-glycoproteins-embryonic cells-sorting-out) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends. | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytochalasin D induces changes in cell shape and promotes in vitro chondrogenesis: a morphological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytochalasin O vs. Other Cytochalasans: A Primer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasans are a diverse class of fungal metabolites renowned for their potent effects on the actin cytoskeleton. This guide provides a comprehensive technical overview of Cytochalasin O in comparison to other well-characterized members of the cytochalasan family, including Cytochalasin B, D, and H. We delve into their structural nuances, mechanisms of action, and diverse biological activities. This document summarizes quantitative data on their cytotoxic and actin-disrupting effects, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways modulated by these compounds. While extensive research exists for many cytochalasans, data on this compound remains limited. This guide consolidates the available information and provides a comparative framework based on established structure-activity relationships within the cytochalasan family.
Introduction
Cytochalasans, derived from various fungal species, are a prominent class of natural products that have been instrumental in cell biology research for their ability to disrupt actin polymerization.[1][2] Their name originates from the Greek "cytos" (cell) and "chalasis" (relaxation), reflecting their profound impact on cell morphology and motility.[1] These compounds generally feature a highly substituted perhydroisoindolone core fused to a macrocyclic ring.[1][3] The diversity in the macrocycle's size and substitutions, as well as the amino acid precursor, gives rise to a wide array of cytochalasan analogs with distinct biological profiles.[4][5]
The primary mechanism of action for most cytochalasans involves binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers.[6] This disruption of actin dynamics interferes with numerous cellular processes, including cell division, migration, and the maintenance of cell shape, making them valuable tools for studying cytoskeletal function and potential therapeutic agents, particularly in oncology.[1][7]
This guide focuses on this compound, a less-studied member of the family, and places it in the context of its more extensively investigated relatives. By comparing their structures and known activities, we aim to provide a foundational resource for researchers interested in the nuanced biological effects of this fascinating class of molecules.
Structural Comparison
The biological activity of cytochalasans is intimately linked to their chemical structure. Key structural features that influence their potency and specificity include the nature of the macrocyclic ring, the substituent at the C-3 position of the isoindolone core, and the stereochemistry of various functional groups.[4][8][9]
Table 1: Structural Features of Selected Cytochalasans
| Cytochalasan | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | 6442846 | C28H37NO4 | 451.6 | [10]Cytochalasan with a phenyl group at C-10.[11] |
| Cytochalasin A | 5458383 | C29H35NO5 | 477.6 | Contains an α,β-unsaturated ketone in the macrocycle.[12] |
| Cytochalasin B | 5311281 | C29H37NO5 | 479.6 | A well-studied cytochalasan with broad biological activity.[13] |
| Cytochalasin C | 6440868 | C30H37NO6 | 507.6 | Closely related to Cytochalasin D.[14] |
| Cytochalasin D | 22144-77-0 (CAS) | C30H37NO6 | 507.6 | Potent inhibitor of actin polymerization. |
| Cytochalasin H | 6434468 | C30H39NO5 | 493.6 | [10]Cytochalasan lacking the ketone group at C-17 found in Cytochalasin D.[15] |
| Cytochalasin J | 13892278 | C28H37NO4 | 451.6 | Stereoisomer of this compound.[16] |
Note: Data for this compound is limited. Structural inferences are based on its PubChem entry.[11]
Mechanism of Action
The hallmark of cytochalasan activity is the disruption of the actin cytoskeleton. While the general mechanism is conserved, subtle differences exist between congeners, leading to varied biological outcomes.
Core Mechanism:
-
Barbed-End Capping: Cytochalasans bind with high affinity to the barbed (+) end of filamentous actin (F-actin).[6] This "capping" action physically obstructs the addition of new G-actin monomers, effectively halting filament elongation.[6]
-
Inhibition of Depolymerization: The binding of cytochalasans can also inhibit the dissociation of actin monomers from the barbed end.[15]
-
Induction of ATP Hydrolysis: Some cytochalasans, like Cytochalasin D, can stimulate ATP hydrolysis within G-actin dimers, which prevents the formation of stable polymerization nuclei.
This multifaceted disruption of actin dynamics leads to a net depolymerization of actin filaments and the collapse of higher-order actin structures like stress fibers and lamellipodia.
Comparative Effects on Actin Polymerization:
Quantitative Biological Activities
The biological effects of cytochalasans are often quantified by their half-maximal inhibitory concentration (IC50) in various cell-based assays. These values provide a standardized measure of potency and allow for direct comparison between different compounds.
Table 2: Comparative Cytotoxicity (IC50 Values) of Selected Cytochalasans
| Cytochalasan | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cytochalasin A | T. cruzi (amastigotes) | - | ~2-20 | [17] |
| L. infantum (amastigotes) | - | ~2-20 | [17] | |
| Cytochalasin B | HeLa | Cervical Cancer | 7.9 | [18] |
| T. cruzi (amastigotes) | - | ~2-20 | [17] | |
| L. infantum (amastigotes) | - | ~2-20 | [17] | |
| Cytochalasin D | T. cruzi (amastigotes) | - | ~2-20 | [17] |
| L. infantum (amastigotes) | - | ~2-20 | [17] | |
| Chaetoglobosin A | Pancreatic Cancer Cells (MIA PaCa-2) | Pancreatic Cancer | 50.8 | [19] |
| Chaetoglobosin C | Pancreatic Cancer Cells (MIA PaCa-2) | Pancreatic Cancer | 29.3 | [19] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes. Specific IC50 values for this compound are not currently available in the reviewed literature.
Signaling Pathways
Disruption of the actin cytoskeleton by cytochalasans triggers a cascade of downstream signaling events, impacting cell survival, proliferation, and morphology.
Apoptosis Signaling
Actin cytoskeletal integrity is crucial for cell survival, and its disruption is a potent inducer of apoptosis. Cytochalasans can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: Cytochalasin B has been shown to induce apoptosis in HeLa cells via the mitochondrial pathway.[18] This involves an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the subsequent activation of caspase-9 and caspase-3.[18]
-
Extrinsic Pathway: Cytochalasin D-induced apoptosis can involve the cleavage of pro-caspase-8, a key initiator caspase in the extrinsic pathway.[20]
Rho GTPase Signaling
The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[21][22] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control the formation of stress fibers, lamellipodia, and filopodia.[22][23] Disruption of the actin cytoskeleton by cytochalasans can have complex feedback effects on Rho GTPase signaling. While the actin cytoskeleton is a downstream effector of Rho GTPases, its integrity is also required for the proper localization and function of Rho GTPase regulatory proteins (GEFs and GAPs).
MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. There is significant crosstalk between the MAPK pathway and the actin cytoskeleton. An intact actin cytoskeleton is often required for efficient growth factor-induced MAPK activation.[24] By disrupting actin filaments, cytochalasans can attenuate MAPK signaling, which may contribute to their anti-proliferative effects.[24] Conversely, in some contexts, activation of the MAPK pathway can lead to the disruption of the actin cytoskeleton.[25]
References
- 1. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]
- 2. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship of thirty-nine cytochalasans observed in the effects on cellular structures and cellular events and on actin polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochalasin Opho | C28H37NO4 | CID 6442846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cytochalasin A | C29H35NO5 | CID 5458383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cytochalasin B | C29H37NO5 | CID 5311281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cytochalasin C | C30H37NO6 | CID 6440868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Cytochalasin J | C28H37NO4 | CID 13892278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Identification of natural cytochalasins as leads for neglected tropical diseases drug discovery | PLOS One [journals.plos.org]
- 18. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Initiation of apoptosis by actin cytoskeletal derangement in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.biologists.com [journals.biologists.com]
- 23. researchgate.net [researchgate.net]
- 24. MAPK uncouples cell cycle progression from cell spreading and cytoskeletal organization in cycling cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Disrupting the Actin Cytoskeleton with Cytochalasin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, division, and intracellular transport.[1] By binding to the barbed (fast-growing) end of actin filaments, cytochalasins effectively block the addition of new actin monomers, leading to the inhibition of actin polymerization and subsequent disassembly of existing filaments.[1][2] This disruption of the actin network has profound effects on various cellular processes, making cytochalasins valuable tools in cell biology research and potential leads for therapeutic development.
This document provides a detailed protocol for the use of Cytochalasin O to disrupt the actin cytoskeleton. Due to the limited availability of specific protocols for this compound, the following experimental guidelines are adapted from established protocols for Cytochalasin D, a closely related and well-studied member of the cytochalasin family. Researchers should consider this adaptation when designing and interpreting their experiments.
Mechanism of Action
Cytochalasins, including this compound, exert their effects by directly interacting with actin filaments. The primary mechanism involves binding to the high-affinity site at the barbed end of F-actin. This binding event physically obstructs the addition of G-actin monomers, thereby halting filament elongation.[1][2][3] This capping activity leads to a net depolymerization of actin filaments as the disassembly at the pointed (slow-growing) end continues. The disruption of the dynamic equilibrium of actin polymerization results in the collapse of the actin cytoskeleton, leading to observable changes in cell morphology, such as cell rounding, arborization, and the loss of stress fibers.[4][5]
Quantitative Data on Cytochalasin-Induced Actin Disruption
The following tables summarize quantitative data obtained from studies using Cytochalasin B and D, which can serve as a reference for estimating the effective concentrations and observed effects of this compound.
Table 1: Effective Concentrations of Cytochalasins for Actin Disruption
| Cytochalasin | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Cytochalasin D | MDCK | 2 µg/mL | 60 minutes | Significant decrease in transepithelial resistance | [6] |
| Cytochalasin D | Fibroblasts | Not Specified | 10 minutes | 35 ± 7% of cells lost anchorage | [7] |
| Cytochalasin D | Fibroblasts | Not Specified | 30 minutes | 70 ± 7% of cells showed altered morphology | [7] |
| Cytochalasin B | ZR-75-1 | 10-20 µM | Not Specified | Induced cytotoxicity and cell cycle arrest | [8] |
| Cytochalasin D | NIH 3T3 | 10 µM | 1 hour | Disruption of actin cytoskeleton and cell rounding | [9] |
Table 2: Cytotoxicity Data for Various Cytochalasins
| Cytochalasin | Cell Line | IC50 Value | Reference |
| Cytochalasin B | L929 | 1.3 µM | [10] |
| Deoxaphomin B | HeLa | 4.96 µM | [11] |
| Cytochalasin B | HeLa | 7.30 µM | [11] |
Experimental Protocols
This section provides a detailed protocol for disrupting the actin cytoskeleton in cultured cells using this compound. Note: This protocol is adapted from established methods for Cytochalasin D. Optimal conditions (e.g., concentration, incubation time) may vary depending on the cell type and experimental goals and should be determined empirically.
Protocol 1: Disruption of Actin Cytoskeleton in Adherent Cells
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), sterile
-
Adherent cells cultured on coverslips or in culture plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed adherent cells onto sterile glass coverslips in a petri dish or directly into a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. A starting concentration range of 0.5-10 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 30 minutes to 4 hours). The optimal incubation time should be determined based on the specific cell type and the desired extent of actin disruption.
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 5-10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
-
Staining:
-
Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions.
-
Add the staining solution to the cells and incubate for 20-60 minutes at room temperature in the dark.
-
(Optional) Add a nuclear counterstain like DAPI or Hoechst to the staining solution or as a separate step.
-
Aspirate the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling consequences of actin cytoskeleton disruption and the experimental workflow for its analysis.
Troubleshooting
-
No or weak actin disruption:
-
Increase this compound concentration: The effective concentration can be cell-type dependent. Perform a dose-response experiment.
-
Increase incubation time: Longer incubation may be required for significant disruption.
-
Check this compound activity: Ensure the compound has not degraded. Use a fresh aliquot.
-
-
High cell death:
-
Inconsistent staining:
-
Optimize fixation and permeabilization: Inadequate fixation or harsh permeabilization can affect actin filament integrity and phalloidin binding.
-
Ensure proper washing: Residual reagents can interfere with staining.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the actin cytoskeleton in various cellular functions. The provided protocol, adapted from established methods for other cytochalasins, offers a starting point for researchers to effectively disrupt the actin network in their experimental systems. Careful optimization of concentration and incubation time is crucial for achieving the desired biological effect while minimizing cytotoxicity. The use of appropriate controls and quantitative analysis will ensure the generation of reliable and reproducible data.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Action of cytochalasin D on cytoskeletal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms underlying effect of the mycotoxin cytochalasin B on induction of cytotoxicity, modulation of cell cycle, Ca2+ homeostasis and ROS production in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cytochalasin O in the Study of Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin O, a member of the cytochalasin family of fungal metabolites, is a potent cell-permeable inhibitor of actin polymerization. By binding to the barbed, fast-growing end of actin filaments, it prevents the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This property makes this compound and its better-studied analog, Cytochalasin D, invaluable tools for investigating cellular processes that are dependent on a dynamic actin network, most notably endocytosis.
Endocytosis is a fundamental cellular process by which cells internalize molecules and macromolecules from their external environment. It encompasses several distinct pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. The actin cytoskeleton plays a crucial, albeit differential, role in these pathways. Consequently, the use of actin polymerization inhibitors like this compound allows researchers to dissect the involvement of actin dynamics in each of these internalization mechanisms.
These application notes provide an overview of the use of this compound in studying endocytosis, including its mechanism of action, and detailed protocols for assessing its impact on the major endocytic pathways. While much of the available literature focuses on the more widely studied Cytochalasin D, the similar mechanism of action allows for its protocols and observed effects to serve as a strong proxy for this compound.
Mechanism of Action
Cytochalasins, including this compound, exert their biological effects primarily by interfering with actin dynamics. The key aspects of their mechanism of action are:
-
Capping of Actin Filaments: Cytochalasins bind to the barbed (+) end of filamentous actin (F-actin). This "capping" action prevents the association and dissociation of actin monomers at this end, effectively halting filament elongation.
-
Induction of Depolymerization: By blocking the addition of new monomers, the equilibrium shifts towards depolymerization from the pointed (-) end, leading to a net disassembly of actin filaments.
-
Disruption of Actin Networks: The overall effect is a disruption of higher-order actin structures such as stress fibers, lamellipodia, and the cortical actin network, which are essential for maintaining cell shape, motility, and membrane trafficking.
The disruption of the actin cytoskeleton by this compound has profound effects on actin-dependent endocytic processes, particularly those involving large-scale membrane remodeling like macropinocytosis and phagocytosis.
Effects on Different Endocytic Pathways
The reliance on a dynamic actin cytoskeleton varies among the different endocytic pathways. This compound can be used to probe these differences.
-
Macropinocytosis: This process involves the formation of large, actin-rich membrane ruffles that fuse to engulf large volumes of extracellular fluid. Macropinocytosis is highly dependent on actin polymerization and is therefore potently inhibited by cytochalasins.[1][2]
-
Phagocytosis: Similar to macropinocytosis, phagocytosis, the engulfment of large particles, relies heavily on the actin cytoskeleton to form the phagocytic cup. Cytochalasins are strong inhibitors of this process.[3][4]
-
Clathrin-Mediated Endocytosis (CME): The role of actin in CME is more complex and can be cell-type specific. In some cells, actin is thought to be involved in the scission of the clathrin-coated vesicle from the plasma membrane. The effects of cytochalasins on CME can be variable, with some studies showing inhibition while others report little to no effect.[4][5]
-
Caveolae-Mediated Endocytosis: This pathway involves small, flask-shaped invaginations of the plasma membrane called caveolae. The role of actin in this process is also debated, but some studies suggest that an intact actin network is required for the internalization of caveolae.[6]
Data Presentation: Quantitative Effects of Cytochalasins on Endocytosis
The following tables summarize the quantitative effects of cytochalasins (primarily Cytochalasin D as a representative) on different endocytic pathways. These values are compiled from various studies and can serve as a reference for expected levels of inhibition. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.
| Endocytic Pathway | Marker | Cell Type | Cytochalasin D Concentration (µM) | % Inhibition (Approximate) | Reference |
| Macropinocytosis | Fluorescent Dextran (B179266) | Macrophages, Epithelial Cells | 1 - 10 | 70 - 100% | [7][8] |
| Phagocytosis | Opsonized Particles | Macrophages | 1 - 10 | 80 - 100% | [7] |
| Clathrin-Mediated Endocytosis | Fluorescent Transferrin | Various | 1 - 10 | 0 - 50% (variable) | [4][5] |
| Caveolae-Mediated Endocytosis | Cholera Toxin Subunit B | Epithelial Cells | 1 - 10 | 20 - 60% (variable) | [9] |
| Cytochalasin B Concentration | Effect on Phagocytosis in Macrophages | Reference |
| 2 - 5 µM | 50% Inhibition | |
| 10 - 20 µM | 100% Inhibition |
Experimental Protocols
Here we provide detailed protocols for studying the effect of this compound on the three main endocytic pathways using fluorescence microscopy.
Protocol 1: Assessing Macropinocytosis Inhibition using Fluorescent Dextran
This protocol describes how to quantify the effect of this compound on macropinocytosis by measuring the uptake of a fluid-phase marker, fluorescently labeled dextran.
Materials:
-
Cells of interest (e.g., A431, HeLa, macrophages)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (or D) stock solution (e.g., 10 mM in DMSO)
-
Fluorescently labeled dextran (e.g., FITC-dextran or TMR-dextran, 70 kDa), 1 mg/mL stock in PBS
-
Paraformaldehyde (PFA), 4% in PBS
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): On the day of the experiment, gently wash the cells twice with serum-free medium. Then, incubate the cells in serum-free medium for 2-4 hours at 37°C. This step reduces basal levels of macropinocytosis.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 0, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Aspirate the starvation medium and add the this compound-containing or control medium to the cells. Incubate for 30-60 minutes at 37°C.
-
Dextran Uptake: Without removing the inhibitor-containing medium, add fluorescently labeled dextran to a final concentration of 0.5-1 mg/mL. Incubate for 15-30 minutes at 37°C.
-
Washing: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove extracellular dextran.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (optional, for intracellular staining). Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of dextran per cell using software like ImageJ/FIJI. The number and size of dextran-positive vesicles can also be quantified.
Protocol 2: Assessing Clathrin-Mediated Endocytosis Inhibition using Fluorescent Transferrin
This protocol measures the effect of this compound on CME by tracking the uptake of fluorescently labeled transferrin, a classic cargo for this pathway.
Materials:
-
Same as Protocol 1, with the following substitution:
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin), 5 mg/mL stock in water.
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1. Serum starvation is crucial to ensure that transferrin receptors are available on the cell surface.
-
Inhibitor Pre-treatment: Follow step 3 from Protocol 1.
-
Transferrin Uptake: Aspirate the inhibitor-containing medium and replace it with pre-warmed serum-free medium containing this compound (or control) and fluorescently labeled transferrin at a final concentration of 25-50 µg/mL. Incubate for 5-15 minutes at 37°C.
-
Washing: Follow step 5 from Protocol 1. An optional acid wash (e.g., with a glycine-based buffer at pH 2.5-3.0 for 2-5 minutes on ice) can be performed to remove any surface-bound transferrin.
-
Fixation, Staining, and Mounting: Follow steps 6-8 from Protocol 1.
-
Imaging and Analysis: Acquire and analyze images as described in step 9 of Protocol 1.
Protocol 3: Assessing Caveolae-Mediated Endocytosis Inhibition using Fluorescent Cholera Toxin Subunit B
This protocol evaluates the impact of this compound on caveolae-mediated endocytosis by monitoring the internalization of fluorescently labeled Cholera Toxin Subunit B (CTxB), which binds to the ganglioside GM1, a marker for caveolae.
Materials:
-
Same as Protocol 1, with the following substitution:
-
Fluorescently labeled Cholera Toxin Subunit B (e.g., Alexa Fluor 488-CTxB), 1 mg/mL stock in PBS.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Inhibitor Pre-treatment: Follow step 3 from Protocol 1, but use complete medium (with serum) for the incubation.
-
CTxB Binding: Place the cells on ice for 10 minutes to cool. Aspirate the medium and add ice-cold medium containing fluorescently labeled CTxB (1-5 µg/mL) and this compound (or control). Incubate on ice for 30 minutes to allow for binding to the cell surface without internalization.
-
CTxB Uptake: To initiate endocytosis, transfer the plate to a 37°C incubator for 15-60 minutes.
-
Washing, Fixation, Staining, and Mounting: Follow steps 5-8 from Protocol 1.
-
Imaging and Analysis: Acquire and analyze images as described in step 9 of Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling cascade leading to actin polymerization in macropinocytosis.
References
- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Early Evidence Base | EMBO [eeb.embo.org]
- 4. researchgate.net [researchgate.net]
- 5. Actin microfilaments play a critical role in endocytosis at the apical but not the basolateral surface of polarized epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Macropinocytosis Enhances the Sensitivity of Osteosarcoma Cells to Benzethonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration‐approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Cytochalasin O as a tool for investigating cytokinesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Note on Cytochalasin O: While this compound belongs to the cytochalasan class of mycotoxins known to interfere with actin dynamics, specific quantitative data and detailed protocols for its use in cytokinesis research are not extensively documented in current scientific literature. The following application notes and protocols are based on the well-characterized effects of other cytochalasins, particularly Cytochalasin D, which shares the same primary mechanism of action. Researchers using this compound should use these guidelines as a starting point and empirically determine the optimal conditions for their specific cell type and experimental setup.
Introduction
Cytokinesis is the final stage of cell division, where the cytoplasm of a single eukaryotic cell is divided to form two daughter cells. This process is critically dependent on the formation and constriction of a contractile ring, which is primarily composed of actin and myosin filaments. The dynamic polymerization and depolymerization of actin are essential for the proper function of this ring.
Cytochalasins are a group of cell-permeable fungal metabolites that are potent inhibitors of actin polymerization.[1] They bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the elongation of the filaments.[1] This property makes them invaluable tools for studying cellular processes that rely on a dynamic actin cytoskeleton, such as cell motility, and critically, cytokinesis. Inhibition of actin polymerization by cytochalasins prevents the formation and function of the contractile ring, leading to a failure of cell division and the formation of multinucleated cells.[1]
This compound, as a member of this family, is presumed to act via this mechanism. These notes provide a framework for its application in studying cytokinesis, with protocols adapted from established methods using other cytochalasins.
Mechanism of Action: Inhibition of Actin Polymerization
Cytochalasins exert their effects by directly interacting with actin filaments. The primary mechanism involves the capping of the barbed end of F-actin, which inhibits both the assembly and disassembly of actin monomers at this end. This disruption of actin dynamics leads to the collapse of the contractile ring, thereby inhibiting cytokinesis.
Quantitative Data
Due to the limited availability of specific data for this compound, the following table provides a summary of effective concentrations for the more extensively studied Cytochalasin D. These values can serve as a reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Effect | Concentration/Value | Reference |
| Cytochalasin D | COS-7 | EC50 for cytokinesis inhibition | ~100-500 nM | [2] |
| Cytochalasin D | A549 (lung cancer) | Inhibition of cytokinesis, multinucleation | 9 ng/mL (~18 nM) | [3] |
| Cytochalasin D | Human and mouse ES cells | Inhibition of cytokinesis | 0.5 µM | [4] |
| Cytochalasin D | HeLa, Vero, L, HEp2, MDBK | Contraction, nuclear protrusion | 0.2–0.5 µg/ml (~0.4-1 µM) | [5] |
| Cytochalasin D | General | Inhibition of actin polymerization | As low as 0.2 µM | [6] |
Note: The effective concentration of any cytochalasin is highly dependent on the cell type, cell density, and the specific experimental conditions.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your system.
Experimental Protocols
Protocol 1: Preparation of Cytochalasin Stock and Working Solutions
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Cytochalasins are typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[8]
-
To prepare a 10 mM stock solution of this compound (Molecular Weight: ~493.6 g/mol ), dissolve 4.94 mg in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[6]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of culture medium).
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Inhibition of Cytokinesis and Visualization of Multinucleated Cells
This protocol describes a general method for treating cultured cells with a cytochalasin and observing the resulting inhibition of cytokinesis through the formation of multinucleated cells.
Materials:
-
Adherent cells cultured on glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound working solution (prepared as in Protocol 1)
-
Vehicle control (culture medium with DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed your cells of interest onto glass coverslips in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment.
-
Cell Treatment:
-
Allow the cells to adhere and grow overnight.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control. A typical starting concentration range to test for a new cytochalasin would be from 10 nM to 10 µM.
-
Incubate the cells for a period sufficient for a significant portion of the population to undergo mitosis (e.g., 24-48 hours). The optimal time should be determined empirically.
-
-
Fixation and Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently-conjugated Phalloidin and DAPI in PBS according to the manufacturer's recommendations to stain F-actin and nuclei, respectively.
-
Wash the cells three times with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the percentage of multinucleated cells by counting the number of cells with two or more nuclei and dividing by the total number of cells counted. An increase in the percentage of multinucleated cells in the this compound-treated samples compared to the vehicle control indicates inhibition of cytokinesis.
-
Protocol 3: Quantitative Assay for Cytokinesis Inhibition (Nuclei-to-Cell Ratio)
This protocol, adapted from a high-content screening assay, provides a robust method for quantifying cytokinesis inhibition.[2][10]
Materials:
-
Cells cultured in a 96-well imaging plate
-
This compound working solutions
-
Vehicle control
-
Fluorescent dyes:
-
Hoechst 33342 (for all nuclei)
-
A cell-permeable viability dye that stains the cytoplasm of live cells (e.g., Calcein AM or FDA)
-
A cell-impermeable nuclear dye for dead cells (e.g., Propidium Iodide)
-
-
Automated fluorescence microscope or high-content imager
-
Image analysis software
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well imaging plate at an optimal density.
-
After overnight attachment, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Staining:
-
Add the mixture of fluorescent dyes directly to the wells and incubate according to the manufacturer's instructions.
-
-
Imaging:
-
Acquire images of the cells using an automated fluorescence microscope, capturing channels for the cytoplasmic stain and the two nuclear stains.
-
-
Image Analysis:
-
Use image analysis software to segment and count the number of live cells (based on the cytoplasmic stain) and the number of nuclei within those live cells.
-
Calculate the Nuclei-to-Cell Ratio (NCR) for each well: NCR = (Total number of nuclei in live cells) / (Total number of live cells)
-
An NCR greater than 1 indicates the presence of multinucleated cells. An increase in the NCR in a dose-dependent manner is a quantitative measure of cytokinesis inhibition.
-
Plot the NCR against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Adapting Protocols for this compound
When working with a less-characterized compound like this compound, it is essential to:
-
Perform a wide dose-response curve: Start with a broad range of concentrations (e.g., from 1 nM to 50 µM) to identify the effective concentration range for your cell type.
-
Optimize incubation time: The time required to observe a significant increase in multinucleated cells will depend on the cell cycle length of your chosen cell line.
-
Monitor cytotoxicity: At higher concentrations, cytochalasins can induce apoptosis.[1] It is important to assess cell viability (e.g., using a live/dead stain as described in Protocol 3) to ensure that the observed effects are due to the inhibition of cytokinesis and not widespread cell death.
-
Use appropriate controls: Always include a vehicle-only control (DMSO) and, if possible, a positive control with a well-characterized cytochalasin like Cytochalasin D.
By following these guidelines and adapting the provided protocols, researchers can effectively utilize this compound as a tool to investigate the intricate process of cytokinesis.
References
- 1. youtube.com [youtube.com]
- 2. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation Assays using Time-lapse Microscopy [phasefocus.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cytochalasin O in Cell Culture
Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data regarding the effective concentration and detailed protocols for Cytochalasin O . Therefore, these application notes and protocols are based on the well-characterized and structurally related compound, Cytochalasin D , as a representative member of the cytochalasan family. The provided concentration ranges and protocols should serve as a starting point for experimental design, and the optimal conditions for this compound must be determined empirically for each specific cell line and application.
Introduction
Cytochalasins are a group of cell-permeable fungal metabolites known for their profound effects on the actin cytoskeleton.[1] They primarily function by binding to the barbed, fast-growing end of actin filaments, thereby inhibiting both the assembly and disassembly of actin monomers.[1][2] This disruption of actin polymerization leads to significant changes in cell morphology, inhibition of cell division and motility, and can ultimately induce apoptosis.[1][2]
These application notes provide a comprehensive guide for utilizing cytochalasans, using Cytochalasin D as a model, in various cell culture applications. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Effective Concentrations of Cytochalasin D
The effective concentration of Cytochalasin D varies significantly depending on the cell type, assay duration, and the specific biological process being investigated. The following table summarizes reported IC50 values and effective concentrations for Cytochalasin D in various applications.
| Cell Line | Assay Type | Incubation Time | Effective Concentration / IC50 | Reference |
| Multiple Cell Lines | General Use | 15 - 30 min | 250 nM (for observable effect) | [3] |
| MDCK | Transepithelial Resistance | 60 min | 2 µg/mL (~3.9 µM) | |
| 3T3 | Wound Healing Assay | 24 hours | 1 - 10 nM | [4] |
| HT-1080 | Transwell Migration Assay | 48 hours | Concentration not specified, but effective | [2] |
| EPC2, CP-A, HeLa, Swiss 3T3 | Migration Assay | 14 hours | 1 µg/mL (~2 µM) | [5] |
| Murine CT26 Colorectal Carcinoma | Tumor Growth Inhibition | Not Specified | Not Specified, but effective | |
| Mesenchymal Stem Cells | Differentiation | Not Specified | Not Specified, but effective | |
| MOLT-4 (Human Leukemia) | MTT Assay | Not Specified | 25 µM | [6] |
| P-388 (Murine Leukemia) | Not Specified | Not Specified | 0.16 µM | [6] |
| BT-549 (Breast Cancer) | Not Specified | Not Specified | 7.84 µM | [6] |
| LLC-PK1 (Kidney Epithelial) | Not Specified | Not Specified | 8.4 µM | [6] |
| Various Cancer Cell Lines | MTT Assay | Not Specified | 3 - 90 µM | [7] |
Mandatory Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of cytochalasans.
Experimental Protocols
Preparation of Cytochalasin Stock and Working Solutions
Proper preparation of stock and working solutions is critical for obtaining reproducible results. Cytochalasins are typically insoluble in aqueous solutions and require an organic solvent for the initial stock.
Materials:
-
Cytochalasin D powder (or this compound)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Cytochalasin D has a molecular weight of approximately 507.6 g/mol .[8]
-
To prepare a 10 mM stock solution, dissolve 5.076 mg of Cytochalasin D powder in 1 mL of DMSO.[9]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]
-
Store the stock solution at -20°C, protected from light.[3]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of culture medium).[9]
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[10]
-
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Cytochalasin D working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment:
-
Prepare serial dilutions of Cytochalasin D in complete medium. A broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) is recommended for initial experiments.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cytochalasin D.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).[6]
-
-
Exposure: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6] Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol: Transwell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Cells of interest
-
24-well plate with transwell inserts (e.g., 8 µm pore size)[12]
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cytochalasin D working solutions
-
Cotton swabs
-
Fixation and staining reagents (e.g., 4% paraformaldehyde, DAPI)
Protocol:
-
Preparation: Place transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium. Seed a specific number of cells (e.g., 5 x 10^4) in 100 µL of serum-free medium containing the desired concentration of Cytochalasin D (or vehicle control) into the upper chamber of the insert.
-
Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 20-24 hours) at 37°C in a 5% CO2 incubator.[12]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab moistened with medium to gently remove the cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde for 10-15 minutes.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Stain the nuclei of the migrated cells with a fluorescent dye like DAPI (1 µM) for 15 minutes.
-
-
Imaging and Quantification: Wash the inserts with PBS and visualize the stained cells on the lower side of the membrane using a fluorescence microscope. Count the number of migrated cells in several representative fields of view for each condition.
Protocol: Visualizing Actin Cytoskeleton with Phalloidin (B8060827) Staining
This protocol allows for the fluorescent labeling of filamentous actin (F-actin) to observe the effects of cytochalasan treatment on the cytoskeleton.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
Cytochalasin D working solutions
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)[13]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[13]
-
Fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere overnight. Treat the cells with the desired concentration of Cytochalasin D for the appropriate duration (e.g., 30 minutes).
-
Fixation: Gently wash the cells with PBS. Fix the cells by adding 4% paraformaldehyde and incubating for 10-15 minutes at room temperature.[9][13]
-
Permeabilization: Wash the cells three times with PBS. Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature to permeabilize the cell membranes.[9][13]
-
Actin and Nuclear Staining:
-
Wash the cells three times with PBS.
-
Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions (e.g., 1:100 to 1:1000 dilution in PBS).[14]
-
Add the phalloidin solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.[9]
-
Wash the cells three times with PBS.
-
Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.[9]
-
-
Mounting and Imaging: Wash the cells three times with PBS. Carefully mount the coverslips onto glass slides using an antifade mounting medium. Visualize the stained cells using a fluorescence microscope with the appropriate filters.[9]
This document was generated based on the latest available information and is intended for research purposes only.
References
- 1. Cytochalasin D | Actin | Tocris Bioscience [tocris.com]
- 2. cellomaticsbio.com [cellomaticsbio.com]
- 3. Cytochalasin D | ISB Server Wahoo [wahoo.cns.umass.edu]
- 4. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Phalloidin staining protocol | Abcam [abcam.com]
Application Notes and Protocols for Cytochalasan-Induced Cell Enucleation
Note to the Reader: Initial searches for "Cytochalasin O" did not yield specific protocols or data regarding its use for inducing cell enucleation. The following application notes and protocols are therefore based on the well-documented and widely used related compounds, Cytochalasin B and Cytochalasin D . These compounds are potent inhibitors of actin polymerization and are standard reagents for this application.
Introduction
Cell enucleation, the removal of the nucleus from a cell, is a critical technique in cell biology for studying nucleo-cytoplasmic interactions, creating cellular models for specific research purposes, and in somatic cell nuclear transfer. Cytochalasins, a group of fungal metabolites, are instrumental in this process. They function by disrupting the actin cytoskeleton, a key structural component of the cell. This disruption, often combined with centrifugal force, facilitates the extrusion of the nucleus from the cell body, resulting in a viable, anucleate cytoplast. These application notes provide detailed protocols and supporting data for the use of Cytochalasin B and D in inducing cell enucleation in various mammalian cell lines.
Mechanism of Action
Cytochalasins, such as Cytochalasin B and D, exert their effects by binding to the barbed (fast-growing) ends of actin filaments. This binding inhibits both the association and dissociation of actin monomers, thereby disrupting the dynamic process of actin polymerization and depolymerization that is essential for maintaining cell structure and motility[1][2][3]. The destabilization of the actin cytoskeleton weakens the cortical actin network that anchors the nucleus within the cytoplasm. When combined with a physical force, such as centrifugation, this cytoskeletal disruption allows for the nucleus to be pulled from the cell, resulting in an enucleated cytoplast.
Data Presentation
The efficiency of cytochalasin-induced enucleation can vary depending on the cell type, the specific cytochalasin used, its concentration, and the centrifugation conditions. The following tables summarize quantitative data from various studies.
Table 1: Enucleation Efficiency of Cytochalasin B in Various Cell Lines
| Cell Line | Cytochalasin B Concentration (µg/mL) | Centrifugation Conditions | Enucleation Efficiency (%) | Reference |
| Mouse L-cells | 10 | Not specified | ~98% | [4] |
| CV-1 | 10 | High speed | >95% | [5] |
| Normal Human Fibroblasts | 10 | Single centrifugation | ~90% | [6] |
| L929 (Murine) | 10-30 | With Ficoll gradient | >90% | |
| Human and Hamster cells | 30 | With Ficoll gradient | Variable, lower than murine | [7] |
Table 2: Effect of Cytochalasin D on Erythroblast Enucleation
| Inhibitor | Concentration (µM) | Inhibition of Enucleation (%) | Reference |
| Cytochalasin D | 5 | Statistically significant decrease | [8] |
| Cytochalasin D | 10 | Dose-dependent decrease | [8] |
| Cytochalasin D | 20 | Leveling off of inhibition | [8] |
Table 3: Viability of Enucleated Cells (Cytoplasts)
| Cell Line | Enucleation Agent | Post-Enucleation Viability | Reference |
| Mouse L-cells | Cytochalasin B | 48-72 hours | [4] |
| Various mammalian cells | Cytochalasin B | 24-36 hours | [7] |
| REF52 | Cytochalasin | Stable for 48 hours | [9] |
| HUVEC | Cytochalasin | Significant decrease at 6 hours | [9] |
Experimental Protocols
The following are generalized protocols for cell enucleation using Cytochalasin B or D. Researchers should optimize these protocols for their specific cell lines and experimental needs.
Protocol 1: Enucleation of Adherent Cells using Cytochalasin B and Centrifugation
This protocol is adapted from methods used for various adherent cell lines[4][5][6].
Materials:
-
Adherent cells cultured in T-75 flasks or on coverslips
-
Culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Cytochalasin B stock solution (1 mg/mL in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Centrifuge with a swinging-bucket rotor capable of holding flasks or a custom chamber for coverslips
Procedure:
-
Cell Culture: Culture cells to approximately 80-90% confluency in T-75 flasks or on sterile coverslips.
-
Preparation of Cytochalasin B Medium: Prepare the working solution of Cytochalasin B by diluting the stock solution in pre-warmed culture medium to a final concentration of 10 µg/mL.
-
Incubation: Remove the standard culture medium from the cells and replace it with the Cytochalasin B-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Centrifugation (Flasks):
-
Fill the T-75 flasks completely with the Cytochalasin B medium to prevent them from collapsing during centrifugation.
-
Seal the flasks tightly.
-
Place the flasks in the swinging-bucket rotor with the cell monolayer facing outwards (towards the bottom of the rotor).
-
Centrifuge at 8,000 - 10,000 x g for 20-30 minutes at 37°C.
-
-
Centrifugation (Coverslips):
-
A specialized Teflon chamber can be used to hold the coverslips during centrifugation[4].
-
Place the coverslips in the chamber filled with Cytochalasin B medium.
-
Centrifuge under the same conditions as the flasks.
-
-
Post-Centrifugation:
-
Carefully remove the flasks or chambers from the centrifuge.
-
Aspirate the medium containing the extruded nuclei (karyoplasts).
-
Gently wash the enucleated cells (cytoplasts) attached to the flask or coverslip twice with warm PBS.
-
Add fresh, pre-warmed culture medium without Cytochalasin B.
-
-
Recovery and Analysis: Return the cytoplasts to the incubator for recovery. The efficiency of enucleation can be assessed by staining with a nuclear dye (e.g., Hoechst 33342) and observing under a fluorescence microscope.
Protocol 2: Generation of Cytoplasts from Suspension and Adherent Cells using a Density Gradient
This protocol is a modification of an older method and is effective for generating high-purity cytoplasts from large cell populations[9][10].
Materials:
-
Cells (e.g., REF52, HUVECs)
-
Culture medium
-
Cytochalasin B or D stock solution
-
Ficoll-Paque or a similar density gradient medium
-
Centrifuge tubes
-
High-speed centrifuge
Procedure:
-
Cell Preparation:
-
For adherent cells, detach them from the culture vessel using trypsin or a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium.
-
-
Cytochalasin Treatment: Incubate the cell suspension with Cytochalasin B or D (typically 10 µg/mL) for 30 minutes at 37°C.
-
Density Gradient Preparation: Prepare a density gradient by carefully layering Ficoll-Paque in a centrifuge tube.
-
Centrifugation:
-
Carefully layer the cytochalasin-treated cell suspension on top of the density gradient.
-
Centrifuge at high speed (e.g., 20,000 x g) for 60 minutes at 37°C.
-
-
Fraction Collection: After centrifugation, distinct layers will be visible.
-
Fraction 1 (Top): Cellular debris.
-
Fraction 2 (Middle): Cytoplasts (enucleated cells).
-
Fraction 3 (Bottom): Nucleoplasts (nuclei surrounded by a small amount of cytoplasm and plasma membrane) and intact cells.
-
-
Washing and Recovery:
-
Carefully collect the cytoplast fraction (Fraction 2).
-
Wash the cytoplasts with fresh culture medium to remove the density gradient medium and cytochalasin.
-
Resuspend the cytoplasts in fresh medium for downstream applications.
-
-
Purity Assessment: The purity of the cytoplast fraction can be determined by flow cytometry after staining with a fluorescent nuclear dye[9][10].
Visualizations
Signaling Pathway of Cytochalasin-Induced Cytoskeletal Disruption
Caption: Cytochalasin's mechanism of action on the actin cytoskeleton.
Experimental Workflow for Cell Enucleation
Caption: General workflow for cytochalasin-induced cell enucleation.
References
- 1. mdpi.com [mdpi.com]
- 2. Action of cytochalasin D on cytoskeletal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasins as Modulators of Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Modification of a method of cell enucleation using cytochalasin B and the study of cytoplast viability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Signaling and cytoskeletal requirements in erythroblast enucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enucleated cells reveal differential roles of the nucleus in cell migration, polarity, and mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
Application Notes and Protocols for Assessing the Cytotoxicity of Cytochalasin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] Cytochalasin O, a member of this family, exerts its biological effects by binding to the fast-growing "barbed" end of actin filaments, which blocks both the assembly and disassembly of actin monomers.[1][2][3] This disruption of the actin cytoskeleton can alter cell morphology, inhibit processes like cell division, and ultimately induce apoptosis (programmed cell death).[1][4] These properties make this compound a subject of interest in cancer research and drug development.
These application notes provide a comprehensive set of protocols for assessing the cytotoxic effects of this compound on cultured cells. The methodologies detailed herein cover the evaluation of cell viability, membrane integrity, induction of apoptosis, and effects on the cell cycle, offering a multi-parametric approach to characterizing its cytotoxic profile.
Mechanism of Action: Disruption of Actin Polymerization
Cytochalasins interfere with the dynamic equilibrium between globular actin (G-actin) monomers and filamentous actin (F-actin) polymers. By capping the barbed end of F-actin, they prevent the addition of new G-actin monomers, leading to a net depolymerization and disruption of the cytoskeletal network.[2][5]
Overall Experimental Workflow
A systematic assessment of cytotoxicity involves a series of assays performed in a logical sequence. The workflow begins with determining the compound's effect on cell viability to establish a dose-response relationship and calculate the IC50 value. Subsequent assays then elucidate the mechanisms underlying the observed cytotoxicity, such as membrane damage, apoptosis induction, and cell cycle arrest.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan (B1609692) crystals.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]
Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound, typically <0.1%).[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released when the plasma membrane's integrity is compromised, a hallmark of necrosis or late apoptosis.[12][13]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol (Steps 1 & 2). Be sure to prepare wells for the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 30-45 minutes before the end of the incubation period.[14]
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at approximately 300 x g for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye).[13][14] Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][14]
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.[14]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength of 680 nm.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.[14]
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used flow cytometry method to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[15] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, allowing it to stain the DNA.[15]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with selected concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[17]
-
Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL).[18] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible.[16]
-
Healthy Cells: Annexin V negative / PI negative.
-
Early Apoptotic Cells: Annexin V positive / PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
Disruption of the actin cytoskeleton can interfere with cytokinesis, the final stage of cell division, potentially leading to cell cycle arrest.[5] Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content in a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed and treat cells as described for the Annexin V/PI assay.
-
Cell Harvesting: Collect all cells, centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of PBS.[18]
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to fix the cells and prevent clumping.[18][19] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[20]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.[18][21]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) to degrade RNA.[18][19]
-
PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL PI in PBS) and mix well.[18][20]
-
Incubation: Incubate at room temperature for 5-10 minutes.[18][21]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[21] Use software to model the resulting histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cell Viability (MTT Assay) and IC50 of this compound on HeLa Cells
| Treatment Time | This compound Conc. (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 24 hours | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{15.2} |
| 1 | 92.1 ± 3.8 | ||
| 5 | 75.4 ± 5.1 | ||
| 10 | 61.8 ± 4.2 | ||
| 20 | 45.3 ± 3.9 | ||
| 50 | 22.7 ± 2.5 | ||
| 48 hours | 0 (Vehicle) | 100 ± 5.2 | \multirow{6}{}{7.9[22]} |
| 1 | 85.6 ± 4.7 | ||
| 5 | 58.9 ± 3.6 | ||
| 10 | 41.2 ± 4.1 | ||
| 20 | 25.0 ± 3.3 | ||
| 50 | 10.1 ± 1.9 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay) after 48h
| This compound Conc. (µM) | % Healthy Cells (AV-/PI-) | % Early Apoptotic (AV+/PI-) | % Late Apoptotic/Necrotic (AV+/PI+) |
| 0 (Vehicle) | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| 5 | 65.7 ± 3.5 | 18.5 ± 2.2 | 15.8 ± 1.9 |
| 10 | 42.1 ± 4.0 | 29.8 ± 2.9 | 28.1 ± 2.6 |
| 20 | 20.5 ± 2.8 | 35.2 ± 3.1 | 44.3 ± 3.7 |
Table 3: Cell Cycle Distribution after 24h Treatment with this compound
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55.1 ± 2.4 | 28.3 ± 1.9 | 16.6 ± 1.5 |
| 5 | 52.8 ± 2.9 | 30.1 ± 2.1 | 17.1 ± 1.8 |
| 10 | 45.3 ± 3.1 | 25.5 ± 2.0 | 29.2 ± 2.4 |
| 20 | 38.9 ± 3.6 | 20.7 ± 1.8 | 40.4 ± 3.1 |
Cytochalasin-Induced Apoptosis Signaling Pathway
The disruption of the actin cytoskeleton by cytochalasins can act as a cellular stress signal, inducing apoptosis through both intrinsic (mitochondrial) and extrinsic pathways that converge on the activation of executioner caspases, such as caspase-3.[10][23]
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. bosterbio.com [bosterbio.com]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. spandidos-publications.com [spandidos-publications.com]
Preparation of Cytochalasin O Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Cytochalasin O, a member of the cytochalasin family of mycotoxins. These compounds are potent inhibitors of actin polymerization and are widely used in cell biology research to study processes involving the actin cytoskeleton. Due to limited publicly available data specifically for this compound, this protocol is based on the well-documented properties of closely related cytochalasins, such as Cytochalasin B, D, and L.
Quantitative Data Summary
The following table summarizes key quantitative data for related cytochalasins, which can be used as a reference for handling this compound.
| Property | Cytochalasin B | Cytochalasin D | Cytochalasin L | General Cytochalasins |
| Molecular Weight ( g/mol ) | 479.6 | 507.62 | 547.6 | Varies by specific compound |
| Solubility in DMSO | ~20 mg/mL | ~25 mg/mL[1] | Not specified | Generally soluble |
| Solubility in DMF | ~30 mg/mL | Not specified | Not specified | Generally soluble |
| Solubility in Ethanol | ~20 mg/mL | Soluble | Not specified | Generally soluble |
| Aqueous Solubility | Sparingly soluble | Poor water solubility | Not specified | Essentially insoluble in water[2] |
| Storage of Powder | -20°C | -20°C | -20°C | -20°C is recommended |
| Storage of Stock Solution | -20°C (up to 3 months)[1] | -20°C (up to 3 months)[1] | Not specified | -20°C is recommended; avoid repeated freeze-thaw cycles[1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound. It is crucial to use a high-purity solvent to ensure the stability and activity of the compound.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh approximately 5.48 mg of this compound (assuming a molecular weight similar to Cytochalasin L).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock solution, if you weighed 5.48 mg, you would add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C in a light-protected container. When stored properly, the stock solution should be stable for up to three months.[1]
Note on Working Solutions:
To prepare a working solution, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
Mechanism of Action and Signaling Pathway
Cytochalasins exert their biological effects primarily by disrupting actin filament dynamics. They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers.[4][5][6] This leads to a net depolymerization of the actin cytoskeleton, affecting numerous cellular processes that are dependent on actin integrity, such as cell motility, division, and morphology.[4][5]
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Inhibition of actin polymerization by this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochalasin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Live-Cell Imaging with Cytochalasin O Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites known for their potent effects on the actin cytoskeleton. By binding to the barbed end of actin filaments, they inhibit the assembly and disassembly of actin monomers, leading to a disruption of the cellular actin network.[1] This disruption has profound effects on various cellular processes, including cell motility, division, and morphology, making cytochalasins valuable tools for cell biology research and potential therapeutic agents.[1][2]
This document provides detailed application notes and protocols for the use of Cytochalasin O in live-cell imaging studies. Due to the limited availability of specific quantitative data for this compound, this guide leverages information from the closely related and well-characterized analogue, Cytochalasin D. Researchers should note that the provided concentration ranges and time courses are starting points and require empirical validation for specific cell types and experimental conditions.
Mechanism of Action
This compound, like other members of the cytochalasin family, primarily targets actin filaments. Its mechanism of action involves:
-
Barbed-End Capping: Cytochalasins bind to the fast-growing barbed (+) end of F-actin.[1] This "capping" action physically blocks the addition of new actin monomers, thereby halting filament elongation.
-
Inhibition of Polymerization: By preventing monomer addition, cytochalasins effectively inhibit the overall process of actin polymerization.[3]
-
Induction of Depolymerization: The continuous dissociation of actin monomers from the uncapped pointed (-) end, coupled with the blocked assembly at the barbed end, leads to a net depolymerization of actin filaments.
This disruption of the actin cytoskeleton results in observable changes in cell morphology, such as cell rounding, loss of stress fibers, and inhibition of processes like lamellipodia and filopodia formation.[2]
Data Presentation: Effects of Cytochalasin Treatment
The following tables summarize quantitative data obtained from studies using Cytochalasin D, which can be used as a reference for designing experiments with this compound. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for this compound in your specific experimental setup.
| Parameter | Cell Type | Treatment | Value | Reference |
| Morphological Changes | ||||
| Cell Spread Area | Human Fibroblasts | 30 min with Cytochalasin D | Significant Decrease | [4] |
| Cell Rounding | Human Fibroblasts | 30 min with Cytochalasin D | Significant Increase | [4] |
| Actin Cytoskeleton Integrity | ||||
| F-actin Fiber Number | NIH 3T3 | 3 hrs with 20 µM Cytochalasin D | Decreased | [5] |
| SiR-actin Mean Intensity | CHO-K1 | 2 hrs with 0.5 µM Cytochalasin D | Increased | [6] |
Note: The increase in SiR-actin intensity is attributed to the condensation of actin into aggregates upon filament disruption.[6]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Dynamics with this compound
Objective: To visualize the real-time effects of this compound on the actin cytoskeleton in living cells.
Materials:
-
Cells of interest (e.g., HeLa, NIH 3T3, U2OS)
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and HEPES)
-
Actin fluorescent probe (e.g., SiR-actin, Lifeact-GFP)
-
This compound stock solution (in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that allows for individual cell imaging (e.g., 50-70% confluency).
-
Actin Labeling (if using a probe):
-
For SiR-actin, follow the manufacturer's instructions. Typically, a final concentration of 100-500 nM is used for 1-2 hours of incubation.
-
For cells stably expressing a fluorescently tagged actin-binding protein like Lifeact-GFP, no additional staining is required.
-
-
Microscope Setup:
-
Equilibrate the microscope's environmental chamber to 37°C and 5% CO2.
-
Place the imaging dish on the microscope stage and select the appropriate filter sets for your fluorescent probe.
-
-
Pre-treatment Imaging:
-
Acquire images of the cells before adding this compound to establish a baseline. Capture images at multiple locations to ensure a representative sample.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium. It is recommended to test a range of final concentrations (e.g., 0.1 µM to 10 µM).
-
Carefully replace the medium in the imaging dish with the this compound-containing medium.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse images. The frequency of image acquisition will depend on the dynamics of the process being studied (e.g., every 1-5 minutes for morphological changes).
-
Continue imaging for the desired duration (e.g., 1-3 hours).
-
-
Data Analysis:
-
Analyze the images to quantify changes in cell morphology, actin filament structure, and dynamics. This can include measurements of cell area, circularity, and fluorescence intensity.
-
Protocol 2: Determining the IC50 of this compound for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution of this compound:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
-
Treatment:
-
Remove the old medium from the cells and add the different concentrations of this compound.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for live-cell imaging of this compound effects.
Caption: Impact of this compound on actin and cellular processes.
Signaling Pathways
The actin cytoskeleton serves as a central hub for integrating and transducing signals that control a multitude of cellular functions. Disruption of the actin network by this compound can, therefore, have widespread effects on various signaling pathways.
One of the key families of proteins affected are the Rho GTPases (including RhoA, Rac1, and Cdc42). These small GTPases are master regulators of the actin cytoskeleton and are involved in the formation of stress fibers, lamellipodia, and filopodia. The dynamic assembly and disassembly of actin filaments are crucial for the proper localization and activation of Rho GTPases and their downstream effectors. By disrupting the actin cytoskeleton, this compound can interfere with the feedback loops that regulate Rho GTPase activity, leading to altered cell polarity, adhesion, and migration.[7]
Furthermore, the integrity of the actin cytoskeleton is linked to the function of focal adhesions , which are protein complexes that connect the extracellular matrix to the intracellular actin network.[8] These structures are not only critical for cell adhesion but also act as signaling hubs. Disruption of actin filaments by this compound can lead to the disassembly of focal adhesions, thereby affecting signaling pathways related to cell survival, proliferation, and differentiation that are mediated by integrins and focal adhesion kinase (FAK).
Caption: this compound disrupts the regulatory loop of Rho GTPases.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho GTPase Signaling in Health and Disease: A Complex Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turnover of Focal Adhesions and Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cytochalasin O and Cell Motility
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected results when using Cytochalasin O to inhibit cell motility. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell motility?
This compound, like other members of the cytochalasin family, is an inhibitor of actin polymerization. By binding to the barbed (fast-growing) end of actin filaments, it prevents the addition of new actin monomers, thereby disrupting the dynamic assembly and disassembly of the actin cytoskeleton.[1][2] Since actin polymerization is a primary driver of cell motility—powering the formation of protrusions like lamellipodia and filopodia—the expected effect of this compound is the inhibition of cell migration.[3]
Q2: I've treated my cells with this compound, but I'm not observing any inhibition of cell motility. What are the possible reasons?
There are several potential reasons for this observation, which can be broadly categorized as issues with the compound, the experimental setup, or the biological system itself.
-
Compound Inactivity: The this compound may be degraded or inactive.
-
Incorrect Concentration: The concentration of this compound used may be too low to elicit an effect in your specific cell type.
-
Cell-Type Specific Resistance: Some cell lines may exhibit intrinsic resistance to cytochalasins.
-
Alternative Motility Mechanisms: The cells may be utilizing motility mechanisms that are not primarily dependent on actin polymerization.
-
Experimental Artifacts: The assay used to measure motility may not be sensitive enough or may be influenced by other factors.
Q3: Are there known off-target effects of cytochalasins that could influence my results?
Yes, some cytochalasins have known off-target effects. For example, Cytochalasin B is a known inhibitor of glucose transport.[4] While Cytochalasin D is considered more specific for actin, off-target effects can never be fully excluded, especially at high concentrations. It is crucial to consider that unexpected phenotypes could be a result of these off-target effects.
Q4: How can I confirm that my this compound is active?
You can perform an in vitro actin polymerization assay to directly test the effect of your this compound on actin dynamics. This assay measures the fluorescence of pyrene-labeled actin, which increases upon polymerization. A successful inhibition by this compound would result in a reduced rate and extent of fluorescence increase compared to a vehicle control.
Troubleshooting Guides
If you are not observing the expected inhibition of cell motility with this compound, follow these troubleshooting steps:
Problem 1: No observable effect on cell motility.
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure proper storage of this compound (typically at -20°C, desiccated).[5] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary significantly between cell types.[6][7] |
| Cell Line Resistance | Consider the possibility of inherent resistance. Some cell lines may have mutations in actin that prevent cytochalasin binding.[8][9] Try a different cell line known to be sensitive to cytochalasins as a positive control. |
| Assay Insensitivity | Ensure your cell motility assay is properly optimized. For wound healing assays, ensure the initial scratch is consistent. For transwell assays, check that the pore size is appropriate for your cells and that a chemoattractant gradient is established.[10] |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Use cells at a consistent passage number and confluency. Serum starvation prior to the assay can help to synchronize cells.[10] |
| Inconsistent Assay Setup | Standardize all steps of your experimental protocol, including cell seeding density, scratch creation in wound healing assays, and the handling of transwell inserts. |
| Solvent Effects | Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a level that does not affect cell motility on its own. |
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 / Effective Concentration |
| Cytochalasin D | Actin Polymerization Inhibition | N/A (in vitro) | ~25 nM[1] |
| Cytochalasin D | Wound Healing | 3T3 fibroblasts | Dose-dependent inhibition observed[3] |
| Cytochalasin D | Chemotaxis | A2058 human tumor cells | Abolished stimulated motility |
| Various Cytochalasins | Growth Inhibition (MTT Assay) | Various Cancer Cell Lines | 3 - 90 µM[6][7] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
Cultured cells
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Culture medium with and without serum
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
(Optional) Starve the cells in serum-free medium for 2-4 hours before making the scratch.
-
Create a "scratch" in the monolayer by gently scraping the cells in a straight line with a sterile 200 µL pipette tip.[1]
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Place the plate on a microscope stage and capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Analyze the images by measuring the width of the scratch at different time points. The rate of wound closure is a measure of cell migration.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size for your cells)
-
24-well plates
-
Cultured cells
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
(Optional) Coat the bottom of the transwell insert with an extracellular matrix protein (e.g., collagen) to promote cell adhesion.
-
Harvest and resuspend cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the transwell insert into the well, ensuring no air bubbles are trapped beneath the membrane.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add this compound or vehicle control to the upper chamber.
-
Incubate the plate at 37°C and 5% CO2 for a period sufficient for cell migration (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with a fixing solution for 10-15 minutes.
-
Stain the fixed cells with crystal violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the membrane to dry and then count the number of migrated cells in several fields of view using a microscope.
Signaling Pathways and Experimental Workflows
Canonical Actin Polymerization and Inhibition by Cytochalasin
The following diagram illustrates the normal process of actin polymerization at the leading edge of a migrating cell and how cytochalasin disrupts this process.
Caption: Actin polymerization and its inhibition by this compound.
Troubleshooting Logic for this compound Inactivity
This diagram outlines a logical workflow for troubleshooting experiments where this compound fails to inhibit cell motility.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 3. Specificity of the effects of cytochalasin B on transport and motile processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytoskeletal agents inhibit motility and adherence of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin O solubility and stability issues
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Cytochalasin. What are the recommended solvents?
A1: Cytochalasins are generally not soluble in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents like ethanol, dimethylformamide (DMF), and acetone (B3395972) can also be used, but solubility may be lower. For instance, Cytochalasin B is highly soluble in DMSO and DMF.[1][2] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. The final DMSO concentration in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[1]
Q2: My Cytochalasin solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of cytochalasins.[2] To address this:
-
Ensure the final concentration is below the aqueous solubility limit. This may require some optimization for your specific buffer system.
-
Vortex or sonicate briefly after dilution to aid in dispersion.
-
Prepare fresh dilutions immediately before use and do not store aqueous working solutions for extended periods. We do not recommend storing aqueous solutions for more than one day.[2]
-
Consider the buffer composition. The presence of proteins or other components in your media can sometimes help to stabilize the compound.
Q3: What are the recommended storage conditions for Cytochalasin powder and stock solutions?
A3:
-
Solid (Lyophilized) Form: Store desiccated at -20°C.[3] When stored properly, the solid form is stable for years.[2][4]
-
Stock Solutions (in DMSO): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][5][6] DMSO stock solutions are typically stable for at least 3-6 months at -20°C.[3][5][6] Some sources suggest stability for up to a year at -80°C in a solvent.[7]
Q4: Is Cytochalasin sensitive to light?
A4: Yes, some cytochalasins, such as Cytochalasin A, C, D, and E, should be stored in the dark as their conjugated double bonds can undergo slow isomerization in the presence of light.[1] It is good practice to protect all cytochalasin solutions from light during storage and experiments.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in My Cell-Based Assay
-
Problem: You are not observing the expected morphological changes or inhibition of actin-dependent processes.
-
Possible Causes & Solutions:
-
Compound Degradation: Your Cytochalasin may have degraded due to improper storage or handling. Prepare a fresh stock solution from powder. Ensure stock solutions are not subjected to multiple freeze-thaw cycles.[3]
-
Precipitation: The compound may have precipitated out of your working solution. Visually inspect your culture medium for any signs of precipitation. Prepare fresh dilutions and consider lowering the final working concentration.
-
Insufficient Concentration or Incubation Time: The concentration or duration of treatment may be insufficient for your specific cell type and experimental conditions. Perform a dose-response and time-course experiment to determine the optimal parameters.
-
Cell Type Specificity: Different cell types can exhibit varying sensitivity to cytochalasins. Consult the literature for effective concentrations in similar cell lines.
-
Issue 2: Observed Cellular Effects Seem Unrelated to Actin Disruption
-
Problem: You are observing unexpected cellular responses that may not be directly linked to the canonical actin-inhibitory function of cytochalasins.
-
Possible Causes & Solutions:
-
Off-Target Effects: Some cytochalasins have known off-target effects. For example, Cytochalasin B is a known inhibitor of glucose transport.[8] If you are using Cytochalasin B and your experiment is sensitive to metabolic changes, this could be a confounding factor.
-
Use a More Specific Analog: Consider using Cytochalasin D, which is a more potent inhibitor of actin polymerization and has a lesser effect on glucose transport compared to Cytochalasin B.[5][8]
-
Employ a Control Compound: Dihydrocytochalasin B can be used as a control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[8]
-
Quantitative Data Summary
Table 1: Solubility of Common Cytochalasins
| Cytochalasin | Solvent | Solubility | Reference |
| Cytochalasin B | Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [2] | |
| Ethanol | ~20 mg/mL | [2] | |
| Cytochalasin D | Dimethyl sulfoxide (DMSO) | 20-25 mg/mL | [3][5][7] |
| Ethanol | 5 mg/mL | [3] | |
| Dichloromethane | ~10 mg/mL | [4] | |
| Cytochalasin E | Dimethyl sulfoxide (DMSO) | 50 mg/mL (with warming) | [9] |
Table 2: Stability of Cytochalasin Solutions
| Form | Solvent | Storage Temperature | Stability | Reference |
| Solid (Lyophilized) | N/A | -20°C (desiccated) | ≥ 4 years | [2][4] |
| Stock Solution | DMSO | -20°C | Up to 3 months | [3][5] |
| DMSO | -80°C | Up to 1 year | [7] | |
| Aqueous Solution | Buffer/Media | Room Temperature | Not Recommended (>1 day) | [2] |
Experimental Protocols
Protocol 1: Preparation of a Cytochalasin Stock Solution
-
Materials:
-
Cytochalasin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of Cytochalasin powder to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution, for example, 5 mM of Cytochalasin D, by reconstituting 1 mg of the powder in 0.39 mL of DMSO.[3]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions and Treatment of Cells
-
Materials:
-
Cytochalasin stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Cultured cells
-
-
Procedure:
-
Thaw a single aliquot of the Cytochalasin stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock solution into 1 mL of medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this may cause precipitation.
-
Remove the existing medium from your cultured cells and replace it with the medium containing the appropriate concentration of Cytochalasin.
-
Incubate the cells for the desired period, monitoring for the expected cellular effects.
-
Visualizations
Caption: Mechanism of action of Cytochalasins on actin polymerization.
Caption: Troubleshooting workflow for Cytochalasin experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cytochalasin D | Cell Signaling Technology [cellsignal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Cytochalasin O: Technical Support Center for Off-Target Effects
Welcome to the technical support center for researchers utilizing Cytochalasin O and other members of the cytochalasan family in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects of these potent actin polymerization inhibitors.
Disclaimer: While this guide is centered on this compound, a significant portion of the available research on off-target effects has been conducted on other cytochalasans, notably Cytochalasin B and D. The information presented here should be considered as a general guide for the cytochalasan family. Researchers are strongly encouraged to validate these potential off-target effects within their specific experimental system.
Frequently Asked Questions (FAQs)
Q1: My cells are exhibiting unexpected phenotypes that don't seem to be solely related to actin cytoskeleton disruption after treatment with this compound. What could be the cause?
A1: While cytochalasins are potent inhibitors of actin polymerization, they are known to have off-target effects that can lead to a range of cellular responses.[1][2] One of the most well-documented off-target effects, particularly for Cytochalasin B, is the inhibition of glucose transport.[2][3][4][5] This can induce secondary metabolic effects that may be misinterpreted as direct consequences of actin disruption. Additionally, various cytochalasins have been reported to influence other cellular processes, including the induction of apoptosis, alteration of mitochondrial function, and modulation of signaling pathways like the MAPK pathway.[2][6][7][8][9]
Q2: How can I be sure that the phenotype I'm observing is due to the disruption of the actin cytoskeleton and not an off-target effect?
A2: To distinguish between on-target and off-target effects, it is crucial to include proper controls in your experimental design. Here are some key strategies:
-
Use a panel of cytochalasins: Different cytochalasins have varying potencies for on-target versus off-target effects. For instance, Cytochalasin D is a more potent inhibitor of actin polymerization than Cytochalasin B and has less pronounced effects on glucose transport.[2]
-
Employ a negative control compound: Dihydrocytochalasin B is an excellent control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[2] If your observed phenotype persists with Dihydrocytochalasin B, it is more likely to be an on-target actin-related effect.
-
Perform rescue experiments: If possible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.[2]
-
Use alternative actin inhibitors: Employing actin inhibitors with different mechanisms of action, such as Latrunculins (monomer sequestration), can help confirm that the observed effect is indeed due to actin disruption.[2]
-
Titrate the concentration: Use the lowest effective concentration of the cytochalasin that perturbs the actin-dependent process you are studying to minimize the likelihood of engaging off-target effects that may occur at higher concentrations.[2]
Q3: I'm concerned about the potential for my this compound to inhibit glucose transport. How can I mitigate this?
A3: If you suspect that the inhibition of glucose transport is confounding your results, consider the following:
-
Switch to a more specific cytochalasin: If your primary goal is to disrupt the actin cytoskeleton, consider using Cytochalasin D, which has weaker effects on glucose transport compared to Cytochalasin B.[2]
-
Use Dihydrocytochalasin B as a control: This will help you dissect the effects of actin disruption from glucose transport inhibition.[2]
-
Supplement your culture media: Ensure your media has an adequate glucose concentration. However, be aware that this may not fully compensate for the inhibition of glucose uptake.[2]
-
Measure glucose uptake directly: You can perform a glucose uptake assay to quantify the extent to which your cytochalasin is affecting this process in your specific cell type and experimental conditions.[2]
Q4: Can this compound induce apoptosis in my cell line?
A4: Yes, several cytochalasans, including Cytochalasin B and D, have been shown to induce apoptosis in various cell lines.[6][7][9][10] The disruption of the actin cytoskeleton can act as a cellular stress signal, leading to programmed cell death.[11] This can occur through both intrinsic (mitochondrial) and extrinsic signaling pathways.[7][11] It is advisable to perform assays such as Annexin V/Propidium Iodide staining to assess for apoptosis in your experimental system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected cell death or high cytotoxicity at low concentrations. | The specific cell line may be highly sensitive to the apoptotic effects of the cytochalasin. | Perform a dose-response curve to determine the IC50 value. Use the lowest effective concentration for your experiments. Assess for markers of apoptosis (e.g., caspase activation, Annexin V staining). |
| Changes in cellular metabolism unrelated to actin-dependent processes. | Inhibition of glucose transport by the cytochalasin. | Use Dihydrocytochalasin B as a negative control.[2] Measure glucose uptake directly. Consider using a cytochalasin with lower activity towards glucose transporters, such as Cytochalasin D.[2] |
| Alterations in mitochondrial morphology or function. | Cytochalasins can affect mitochondrial distribution and respiration.[8][12][13] | Monitor mitochondrial membrane potential and oxygen consumption rates. Visualize mitochondrial morphology using fluorescent dyes. |
| Inconsistent or variable results between experiments. | Differences in cell confluency, passage number, or reagent preparation. | Standardize all experimental parameters. Prepare fresh stock solutions of the cytochalasin regularly and store them properly. |
Quantitative Data on Cytochalasan Effects
The following table summarizes the known on-target and off-target effects of commonly used cytochalasans. Please note that IC50 and effective concentrations can vary significantly between cell types and experimental conditions.
| Compound | Primary On-Target Effect | Typical Effective Concentration | Known Off-Target Effects | Notes |
| Cytochalasin B | Inhibition of actin polymerization by capping the barbed end of F-actin.[14][15] | 2 - 10 µM | Potent inhibition of glucose transport.[2][3][4][5] Induction of apoptosis.[7][9] | Can be used to study the interplay between the cytoskeleton and glucose metabolism. |
| Cytochalasin D | Potent inhibition of actin polymerization by capping the barbed end of F-actin.[1][16] | 0.2 - 2 µM[2] | Weaker inhibition of glucose transport compared to Cytochalasin B.[2] Can inhibit MAPK signaling at higher concentrations.[2] Induction of apoptosis.[10] | Generally considered more specific for actin than Cytochalasin B.[2] |
| Dihydrocytochalasin B | Inhibition of actin polymerization. | Similar to Cytochalasin B | Does not inhibit glucose transport.[2] | Excellent negative control for separating actin-related effects from glucose transport inhibition.[2] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the on-target and potential off-target effects of cytochalasans.
Protocol 1: Visualization of F-actin Cytoskeleton by Phalloidin (B8060827) Staining
This protocol allows for the direct visualization of the effects of cytochalasans on the filamentous actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips
-
This compound or other cytochalasan
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency. Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently-labeled phalloidin (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with a DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Protocol 2: Measurement of Glucose Uptake
This protocol allows for the quantification of glucose transport into cells, a key off-target effect of certain cytochalasans. This example uses a radioactive glucose analog, but non-radioactive commercial kits are also available.
Materials:
-
Cells cultured in multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radioactive glucose analog)
-
Unlabeled 2-deoxy-D-glucose
-
This compound or other compounds to be tested
-
Phloretin (a potent glucose transport inhibitor, as a positive control)
-
0.1 M NaOH
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Seed cells in multi-well plates and grow to the desired confluency.
-
Starvation: On the day of the assay, wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Pre-incubate the cells with this compound, vehicle control, or a positive control (Phloretin) at the desired concentrations for 30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.
Materials:
-
Cells in culture
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C and 5% CO2 overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Signaling Pathways and Workflows
Cytochalasan-Induced Apoptosis Pathway
Disruption of the actin cytoskeleton by cytochalasans can trigger apoptosis through both intrinsic and extrinsic pathways.
Caption: Cytochalasan-induced apoptosis pathway.
General Workflow for Identifying and Validating Off-Target Effects
This workflow outlines the key steps for a comprehensive analysis of potential off-target effects of this compound.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Cytochalasin B: Inhibition of Glucose and Glucosamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induction in HCT116 cells by cytochalasins isolated from the fungus Daldinia vernicosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Mitochondrial respiration is sensitive to cytoarchitectural breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initiation of apoptosis by actin cytoskeletal derangement in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Dependence of mitochondrial function on the filamentous actin cytoskeleton in cultured mesenchymal stem cells treated w… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Cytochalasin O & Actin Dynamics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Cytochalasin O's effects on the actin cytoskeleton.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound, focusing on the reversibility of its effects.
Frequently Asked Questions (FAQs)
Q1: Are the effects of this compound on the actin cytoskeleton reversible?
A1: While direct quantitative studies on this compound are limited, the effects of other cytochalasins, such as Cytochalasin B and D, are known to be reversible upon washout.[1][2][3] It is highly probable that the effects of this compound are also reversible. The chemical structure of each cytochalasin can influence its specific functional properties and the reversibility of its effect.[4] After removing this compound from the cell culture medium, the actin filaments are expected to gradually re-polymerize and restore the normal cytoskeletal architecture. The rate of recovery can vary depending on the cell type, the concentration of this compound used, and the duration of treatment.
Q2: How long does it take for the actin cytoskeleton to recover after this compound washout?
A2: The exact time course for recovery from this compound treatment is not well-documented. However, studies on Cytochalasin D have shown that the actin cytoskeleton and normal cellular processes can begin to recover within a few hours, with significant restoration observed between 4 and 48 hours after washout.[5] For instance, in HEp-2 cells treated with Cytochalasin D for 20 hours, the elevated rate of actin synthesis returned to the control value within approximately 4 hours of washout, coinciding with the morphological recovery of the actin cytoskeleton.[5] It is recommended to perform a time-course experiment to determine the optimal recovery time for your specific cell line and experimental conditions.
Q3: I performed a washout experiment, but my cells are not recovering their normal morphology or actin structure. What could be the problem?
A3: Several factors could contribute to a lack of recovery after this compound washout:
-
Incomplete Washout: Residual this compound in the culture medium can continue to inhibit actin polymerization. Ensure a thorough washout procedure with multiple washes using fresh, pre-warmed medium.
-
High Concentration or Prolonged Treatment: High concentrations or extended exposure to this compound may lead to secondary effects or cellular stress that impede recovery. It is crucial to use the lowest effective concentration and the shortest possible treatment time to achieve the desired effect.
-
Cell Type Specificity: Different cell lines may exhibit varying sensitivities and recovery capacities in response to cytoskeletal disruption.
-
Off-Target Effects: Although cytochalasins primarily target actin, off-target effects on other cellular processes cannot be entirely ruled out, especially at higher concentrations.[6]
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Suggested Solution |
| No or incomplete actin depolymerization observed after this compound treatment. | Insufficient concentration of this compound. Poor cell permeability. Inactive compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. Verify the quality and storage conditions of your this compound stock. |
| High cell death observed after treatment or washout. | This compound concentration is too high. Prolonged exposure is causing cytotoxicity. The washout procedure is too harsh. | Determine the EC50 for your cell line to use a non-toxic concentration. Reduce the treatment duration. Perform gentle washes with pre-warmed media to minimize mechanical stress on the cells. |
| Variability in results between experiments. | Inconsistent cell density or health. Inconsistent treatment or washout timing. Variations in reagent preparation. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase. Use a timer to ensure precise treatment and washout durations. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Unexpected changes in signaling pathways. | Disruption of the actin cytoskeleton can indirectly affect various signaling pathways.[7][8] | Investigate actin-dependent signaling pathways that might be relevant to your experimental model. Use specific inhibitors for those pathways as controls to dissect the observed effects. |
Quantitative Data on Actin Recovery
| Time After Washout | Observation | Reference |
| 4 hours | Rate of actin synthesis returned to control levels. | [5] |
| 4 hours | Morphological recovery of actin-containing cytoskeletal components observed. | [5] |
Experimental Protocols
Protocol 1: this compound Washout Experiment
This protocol describes a general procedure for treating cells with this compound and subsequently washing it out to study the reversibility of its effects.
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Washout Procedure:
-
Carefully aspirate the this compound-containing medium.
-
Gently wash the cells three times with pre-warmed, fresh, drug-free complete culture medium. This helps to ensure the complete removal of the compound.
-
After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
-
Recovery:
-
Return the cells to the incubator and allow them to recover for various time points (e.g., 1, 4, 8, 24, 48 hours).
-
-
Analysis:
-
At each time point, fix and stain the cells for actin filaments (e.g., with fluorescently labeled phalloidin) and other markers of interest.
-
Analyze the cells using microscopy to assess the recovery of the actin cytoskeleton and cell morphology.
-
Protocol 2: Fluorescence Staining of F-Actin
This protocol outlines the steps for visualizing the filamentous actin cytoskeleton using phalloidin (B8060827) staining.
-
Fixation:
-
After the desired treatment or recovery time, gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.
-
-
Phalloidin Staining:
-
Dilute fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) in 1% BSA in PBS according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: Mechanism of this compound action on actin polymerization.
Caption: Experimental workflow for a this compound washout experiment.
References
- 1. Distinctive Effects of Cytochalasin B in Chick Primary Myoblasts and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Villin-induced growth of microvilli is reversibly inhibited by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for regulation of actin synthesis in cytochalasin D-treated HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of cytochalasin D on the actin cytoskeleton: association of neoformed actin aggregates with proteins involved in signaling and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Cytochalasin O Degradation in Cell Culture Media
A Note on Cytochalasin O: Our database indicates that "this compound" is not a commonly referenced member of the cytochalasan family in peer-reviewed literature. This may be a typographical error. This guide will focus on Cytochalasin D , a widely used and well-characterized cytochalasan, with the understanding that the principles of handling and stability are likely applicable to other members of this class.
Frequently Asked Questions (FAQs)
Q1: What is Cytochalasin D and how does it work?
Cytochalasin D is a cell-permeable mycotoxin that acts as a potent inhibitor of actin polymerization.[1] It functions by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[2] This disruption affects various cellular processes, including cell motility, division, and morphology.
Q2: How should I prepare and store my Cytochalasin D stock solution?
For optimal stability, Cytochalasin D should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a concentrated stock solution (e.g., 5 mM) and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] When stored properly in this manner, the stock solution can be stable for up to three months.[2]
Q3: What is the recommended final concentration of Cytochalasin D in cell culture?
The effective concentration of Cytochalasin D can vary significantly depending on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system. However, concentrations in the range of 0.2 µM to 20 µM are commonly reported in the literature.
Q4: How stable is Cytochalasin D in my cell culture medium at 37°C?
While stock solutions in DMSO are relatively stable when frozen, the stability of Cytochalasin D in aqueous cell culture media at 37°C is considerably lower. The molecule can be susceptible to hydrolysis and other forms of degradation. While specific half-life data in various cell culture media is not extensively published, it is best practice to add freshly diluted Cytochalasin D to your cultures for each experiment and to replace the media with fresh inhibitor for long-term experiments (e.g., every 24 hours). A study on a derivatized form of Cytochalasin D in PBS with 4% DMSO showed no detectable hydrolysis by HPLC over 24 hours, but aggregation was observed.[3]
Q5: I see precipitates in my culture after adding Cytochalasin D. What should I do?
Precipitation can occur if the final concentration of DMSO is too high or if the Cytochalasin D concentration exceeds its solubility in the aqueous medium. Ensure that the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent toxicity and precipitation issues.[4] If you observe crystals, you may need to lower the final concentration of Cytochalasin D or optimize your dilution method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of Cytochalasin D | Degradation of Cytochalasin D: Stock solution improperly stored (e.g., at 4°C, exposed to light, multiple freeze-thaw cycles). Working solution in media has degraded over time. | Prepare fresh stock solution from powder. Aliquot stock solution and store at -20°C, protected from light.[5] Prepare fresh working dilutions in media immediately before each experiment. For long-term treatments, replenish the media with fresh Cytochalasin D every 24 hours. |
| Incorrect Concentration: The concentration used is too low for the specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal concentration. Consult literature for concentrations used in similar cell types. | |
| Cellular Resistance: Some cell lines may be less sensitive to Cytochalasin D. | Consider using a different actin polymerization inhibitor, such as Latrunculin A, to confirm that the observed phenotype is related to actin disruption. | |
| Cell death or signs of toxicity | High DMSO Concentration: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is ≤ 0.1%.[4] Prepare a more concentrated stock solution to minimize the volume of DMSO added to the culture. |
| Off-target Effects: At high concentrations, cytochalasins can have off-target effects. | Use the lowest effective concentration of Cytochalasin D determined from your dose-response experiment. | |
| Precipitate formation in culture wells | Low Solubility: The concentration of Cytochalasin D exceeds its solubility limit in the aqueous culture medium. | Ensure proper mixing when diluting the DMSO stock into the aqueous medium. Consider a serial dilution approach. Reduce the final concentration of Cytochalasin D. |
| DMSO Precipitation: If the stock solution is added to cold media, the DMSO can cause the compound to precipitate. | Warm the cell culture media to 37°C before adding the Cytochalasin D stock solution. |
Quantitative Data on Cytochalasin D Stability
Disclaimer: The following data is compiled from product information and related studies. Specific degradation rates in your cell culture system may vary.
Table 1: Estimated Stability of Cytochalasin D in Different Solvents and Conditions
| Solvent/Medium | Temperature | Estimated Half-Life/Stability | Notes |
| DMSO (anhydrous) | -20°C | ≥ 3 months[2] | Store in small aliquots to avoid freeze-thaw cycles. Protect from light. |
| DMSO (anhydrous) | 4°C | Weeks | Prone to absorbing water, which can lead to hydrolysis. Not recommended for long-term storage. |
| Cell Culture Media (e.g., DMEM) + 10% FBS | 37°C | Hours to days | Stability is dependent on media components and pH. It is recommended to refresh the media with the compound for experiments longer than 24 hours. |
| PBS (pH 7.4) + 4% DMSO | Room Temperature | > 24 hours (no hydrolysis)[3] | Aggregation was observed in this study, which could affect bioavailability.[3] |
Experimental Protocols
Protocol 1: Preparation of Cytochalasin D Stock Solution
Objective: To prepare a stable, concentrated stock solution of Cytochalasin D.
Materials:
-
Cytochalasin D powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of Cytochalasin D powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 5 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Assessment of Cytochalasin D in Cell Culture Medium via HPLC
Objective: To determine the degradation rate of Cytochalasin D in a specific cell culture medium over time at 37°C.
Materials:
-
Cytochalasin D stock solution (in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Sterile tubes
Procedure:
-
Prepare a working solution of Cytochalasin D in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Immediately take a "time zero" (T₀) sample and store it at -80°C until analysis.
-
Incubate the remaining working solution at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the solution and immediately store them at -80°C.
-
After collecting all time points, thaw the samples.
-
Analyze the samples by HPLC. A common method would be a reverse-phase separation on a C18 column with a gradient of water and acetonitrile (both may contain a small amount of formic acid, e.g., 0.1%).
-
Monitor the elution of Cytochalasin D using a UV detector at its maximum absorbance wavelength.
-
Quantify the peak area of the Cytochalasin D peak at each time point.
-
Calculate the percentage of Cytochalasin D remaining at each time point relative to the T₀ sample.
-
Plot the percentage of remaining Cytochalasin D against time to determine the degradation kinetics.
Visualizations
References
Troubleshooting Cytochalasin D Immunofluorescence Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for immunofluorescence (IF) staining of the actin cytoskeleton following treatment with Cytochalasin D.
Frequently Asked Questions (FAQs)
Q1: What is Cytochalasin D and how does it affect the actin cytoskeleton?
Cytochalasin D is a cell-permeable fungal metabolite that potently inhibits actin polymerization. It functions by binding to the barbed (+) end of actin filaments, which prevents the addition of new actin monomers and can lead to the disruption and reorganization of existing actin stress fibers into aggregates or foci.[1][2][3] This disruption of the actin cytoskeleton can impact various cellular processes, including cell motility, division, and signal transduction.
Q2: What is the expected morphology of the actin cytoskeleton after Cytochalasin D treatment in immunofluorescence?
Instead of the typical well-defined, elongated stress fibers seen in control cells, treatment with Cytochalasin D will result in a punctate or aggregated appearance of F-actin. You may observe a decrease in the overall fluorescence intensity of actin filaments and the formation of bright, irregular actin spots throughout the cytoplasm.[1][4][5]
Q3: What is the recommended concentration and incubation time for Cytochalasin D treatment?
The optimal concentration and incubation time for Cytochalasin D are cell-type dependent and should be determined empirically. However, a common starting point is a concentration range of 0.5 to 5 µM for 30 minutes to a few hours.[6] It's crucial to perform a dose-response experiment to find the lowest concentration that gives the desired effect without causing significant cell death.
Q4: Can I use fluorescently-labeled phalloidin (B8060827) to stain F-actin in Cytochalasin D-treated cells?
Yes, fluorescently-labeled phalloidin is a suitable and widely used reagent for staining F-actin in cells treated with Cytochalasin D. Phalloidin binds specifically to filamentous actin (F-actin), including the aggregates formed after drug treatment.[7][8][9]
Q5: Is it better to use an anti-actin antibody or phalloidin for staining after Cytochalasin D treatment?
Both methods can be effective. Phalloidin is generally easier and quicker to use as it binds directly to F-actin. An anti-actin antibody requires both a primary and a secondary antibody, increasing the number of steps and the potential for non-specific binding. However, an antibody may be necessary if you need to detect specific actin isoforms or if you are performing co-staining with other antibodies where spectral overlap with phalloidin conjugates is a concern.
Troubleshooting Common Issues
Here are some common problems encountered during immunofluorescence staining of Cytochalasin D-treated cells, along with their potential causes and solutions.
Problem 1: Weak or No Actin Staining
| Possible Cause | Recommended Solution |
| Ineffective Cytochalasin D Treatment | Verify the concentration and activity of your Cytochalasin D stock. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Suboptimal Fixation | Formaldehyde-based fixatives (e.g., 3-4% paraformaldehyde) are generally recommended for preserving actin structures. Methanol or acetone (B3395972) fixation can disrupt F-actin and should be avoided when using phalloidin.[7][9] Ensure the fixative is fresh and methanol-free. |
| Inadequate Permeabilization | Insufficient permeabilization will prevent the antibody or phalloidin from reaching the actin cytoskeleton. Use a mild detergent like 0.1-0.5% Triton X-100 in PBS for 5-15 minutes.[7][10] |
| Incorrect Antibody/Phalloidin Dilution | The concentration of the primary antibody or phalloidin may be too low. Perform a titration to find the optimal dilution.[7] For phalloidin, a common starting dilution is 1:100 to 1:1000.[7] |
| Photobleaching | Fluorophores can be sensitive to light. Minimize exposure of your samples to light during incubation steps and imaging. Use an anti-fade mounting medium. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Block non-specific binding sites by incubating with a suitable blocking buffer (e.g., PBS with 1-5% BSA or normal serum from the secondary antibody's host species) for at least 30-60 minutes.[11] |
| Antibody Concentration Too High | An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to determine the optimal dilution that provides a good signal-to-noise ratio. |
| Inadequate Washing | Insufficient washing between incubation steps can leave unbound antibodies or phalloidin, resulting in high background. Increase the number and duration of washes with PBS or PBS-T (PBS with 0.1% Tween-20). |
| Autofluorescence | Some cells and tissues exhibit natural fluorescence. To check for this, examine an unstained sample under the microscope. If autofluorescence is an issue, you can try using a quenching agent or choosing fluorophores with emission spectra in the far-red range.[12] |
| Secondary Antibody Cross-Reactivity | Ensure the secondary antibody is specific to the primary antibody's host species. If staining multiple proteins, use secondary antibodies raised in different species to avoid cross-reactivity. |
Experimental Protocols
General Protocol for Immunofluorescence Staining of Actin in Cytochalasin D-Treated Cells
This protocol provides a general guideline. Optimization of incubation times and concentrations may be necessary for your specific cell type and experimental conditions.
Materials:
-
Cells grown on sterile glass coverslips
-
Cytochalasin D stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (e.g., anti-beta-actin) or fluorescently-labeled phalloidin
-
Fluorescently-labeled Secondary Antibody (if using a primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Anti-fade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
Cytochalasin D Treatment:
-
Dilute the Cytochalasin D stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1 µg/ml).
-
Remove the old medium from the cells and add the Cytochalasin D-containing medium.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Gently aspirate the medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block with 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Staining:
-
For Phalloidin Staining:
-
Dilute the fluorescently-labeled phalloidin in PBS with 1% BSA to the recommended concentration.
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
-
For Antibody Staining:
-
Dilute the primary anti-actin antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a DAPI solution for 5 minutes at room temperature.
-
-
Mounting:
-
Wash the cells two times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophores.
-
Quantitative Data Summary
| Cell Line | Cytochalasin D Concentration | Observed Effect on Actin Cytoskeleton |
| MDCK | 2 µg/ml | Severe disruption of both apical and basal actin filaments, leading to cell flattening and aggregation of actin.[13] |
| Fibroblast | 10-minute treatment | Some persistent actin filament bundles observed.[4] |
| Fibroblast | 30-minute treatment | Complete disruption of dense mesh and long fibers of actin.[4] |
| Various (3T3, SV-3T3, B16 melanoma, Ehrlich ascites) | 1 µg/ml | Effects varied depending on cell type and culture conditions, including depolymerization, promotion of polymerization, and redistribution of actin.[14] |
| Anti-Actin Antibody | Recommended Dilution for Immunofluorescence |
| β-Actin Rabbit mAb (High Dilution) | 1:500 |
| β-Actin Mouse Monoclonal Antibody | 1:50 - 1:200[15] |
| Anti-Beta actin antibody (polyclonal) | 1:600 - 1:700[16] |
| beta-Actin (8H10D10) Mouse Monoclonal Antibody | 1:400 - 1:1600[17] |
Visualizations
References
- 1. Action of cytochalasin D on cytoskeletal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of cytochalasin D on the actin cytoskeleton: association of neoformed actin aggregates with proteins involved in signaling and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The influence of actin depolymerization induced by Cytochalasin D and mechanical stretch on interleukin-8 expression and JNK phosphorylation levels in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phalloidin staining protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. cohesionbio.com [cohesionbio.com]
- 10. content.protocols.io [content.protocols.io]
- 11. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abpbio.com [abpbio.com]
- 16. irealbio.com [irealbio.com]
- 17. beta-Actin (8H10D10) Mouse Monoclonal Antibody (#3700) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
How to minimize Cytochalasin O-induced cytotoxicity
Welcome to the Technical Support Center for researchers using Cytochalasin O. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize this compound-induced cytotoxicity and effectively conduct your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, like other members of the cytochalasin family, primarily induces cytotoxicity by disrupting the actin cytoskeleton. It binds to the barbed, fast-growing ends of actin filaments, preventing the addition of new actin monomers and leading to a net depolymerization of existing filaments. This disruption of a critical cellular component triggers a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.
Q2: My cells are dying too quickly after this compound treatment. How can I reduce this cytotoxic effect?
A2: To minimize this compound-induced cytotoxicity, consider the following strategies:
-
Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect on the actin cytoskeleton without causing excessive or rapid cell death.
-
Use Caspase Inhibitors: Since this compound induces apoptosis, which is a caspase-dependent process, you can pretreat your cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic cascade.[1]
-
Incorporate Antioxidants: Cytochalasin treatment can lead to the generation of reactive oxygen species (ROS), which contributes to cytotoxicity.[2] Pre-incubating your cells with an antioxidant like N-acetylcysteine (NAC) may mitigate these effects.
-
Control Intracellular Calcium: Cytochalasins can cause an increase in intracellular calcium levels, which can contribute to cell death.[3][4][5] While more experimental validation is needed, using an intracellular calcium chelator could potentially reduce cytotoxicity.
-
Consider Serum Levels: The presence or absence of serum can influence cell sensitivity to cytotoxic agents. Experiment with different serum concentrations or a period of serum starvation to see if it impacts this compound's effects on your specific cell line.[6][7]
Q3: How can I differentiate between apoptosis and other forms of cytotoxicity induced by this compound?
A3: To distinguish between apoptosis and necrosis, you can use the Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Early Apoptotic Cells: Will stain positive for Annexin V and negative for PI.
-
Late Apoptotic/Necrotic Cells: Will stain positive for both Annexin V and PI.
-
Viable Cells: Will be negative for both stains.
This method allows for the quantification of different cell populations and provides a clearer picture of the mode of cell death.
Q4: Are there any known off-target effects of this compound that could be contributing to cytotoxicity?
A4: While specific off-target effects of this compound are not as extensively documented as for other cytochalasins like Cytochalasin B, it is plausible that they exist. A well-known off-target effect of Cytochalasin B is the inhibition of glucose transport.[8] If you suspect metabolic effects are confounding your results, consider the following:
-
Use Alternative Cytochalasins as Controls: Cytochalasin D is generally considered a more specific inhibitor of actin polymerization with weaker effects on glucose transport.[8] Comparing the effects of this compound and D can help dissect actin-specific versus potential off-target effects.
-
Monitor Glucose Uptake: You can perform a glucose uptake assay to directly measure the impact of this compound on this process in your experimental system.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| High variability in cytotoxicity assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Contamination. | Regularly check cell cultures for any signs of contamination. | |
| Control (vehicle-treated) cells are also dying | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control to verify. |
| Poor cell health. | Use cells that are in the logarithmic growth phase and have a high viability before starting the experiment. | |
| No significant cytotoxicity observed at expected concentrations | Incorrect drug concentration. | Verify the stock solution concentration and ensure proper dilution. |
| Cell line is resistant. | Some cell lines may be inherently more resistant to this compound. Try increasing the concentration or incubation time. | |
| Inactive compound. | Ensure proper storage of the this compound stock solution to maintain its activity. |
Data Presentation
Table 1: Comparative Cytotoxicity of Selected Cytochalasins
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| Cytochalasin B | HeLa | WST-8 | 7.9 | Not Specified | [8] |
| L929 | MTT | 1.3 | Not Specified | [9] | |
| Cytochalasin D | HeLa | MTT | ~2.5 | 48 | [9] |
| A549 | MTT | ~5.0 | 48 | [9] | |
| Jurkat | MTT | ~1.0 | 24 | [9] | |
| Aspochalasin D | HeLa | Not Specified | 5.72 | Not Specified | [9] |
Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. This table is for comparative purposes only.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10][11][12][13]
Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[14][15][16][17]
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing caspase-3 substrate, e.g., DEVD-pNA or DEVD-AMC)
-
Microplate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest and lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add 50-100 µg of protein extract to each well.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[18][19][20][21][22]
Visualizations
Caption: Workflow for assessing and mitigating this compound-induced cytotoxicity.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms underlying effect of the mycotoxin cytochalasin B on induction of cytotoxicity, modulation of cell cycle, Ca2+ homeostasis and ROS production in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytochalasin induces an increase in cytosolic free calcium in murine B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cytochalasins on cytosolic-free calcium concentration and phosphoinositide metabolism in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Involvement of calcium signaling and the actin cytoskeleton in the membrane block to polyspermy in mouse eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. caspase3 assay [assay-protocol.com]
- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 21. mpbio.com [mpbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Cytochalasin O and Unexpected Morphological Changes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected morphological changes observed in cells during experiments with Cytochalasin O. Our goal is to equip researchers with the necessary information to interpret their results accurately and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected morphological outcome of treating cells with this compound?
A1: this compound, like other members of the cytochalasin family, is an actin polymerization inhibitor.[1][2] By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[1][3] Consequently, treated cells are expected to exhibit a rounded-up morphology, retraction of cellular processes like filopodia and lamellipodia, and a general loss of cytoskeletal integrity.[1][4][5]
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically through a dose-response experiment. Generally, concentrations in the low micromolar (µM) range are effective for observing morphological changes.[6][7] It is crucial to start with a broad range of concentrations to identify the one that produces the desired effect without causing excessive cytotoxicity.
Q3: How quickly should I expect to see morphological changes after this compound treatment?
A3: The onset of morphological changes is typically rapid, often occurring within minutes to an hour of treatment.[5] The exact timing can vary depending on the cell type, concentration of this compound, and experimental conditions.
Q4: Is it possible for this compound to have off-target effects?
A4: While the primary target of cytochalasins is actin polymerization, off-target effects have been reported for some members of the family. For instance, Cytochalasin B can inhibit glucose transport.[7] It is important to consider the possibility of off-target effects and include appropriate controls in your experiments to rule them out.
Troubleshooting Guide: Unexpected Morphological Changes
This guide addresses specific unexpected morphological observations in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Cells are not rounding up or showing minimal morphological changes after this compound treatment.
-
Potential Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. It is advisable to test concentrations up to 20 µM, as some cell types may be less sensitive.[6]
-
-
Potential Cause 2: Compound Inactivity. The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution of this compound. Ensure it is stored correctly, typically at -20°C in a suitable solvent like DMSO, and protected from light and repeated freeze-thaw cycles.
-
-
Potential Cause 3: Cell Line Resistance. The cell line you are using may have inherent resistance to cytochalasins or a less dynamic actin cytoskeleton.
-
Solution: If possible, test the effect of this compound on a different, well-characterized cell line known to be sensitive to actin-disrupting agents as a positive control.
-
-
Potential Cause 4: High Cell Density. Overly confluent cell cultures can sometimes mask the effects of cytoskeletal drugs due to strong cell-cell adhesions.
-
Solution: Perform experiments on sub-confluent cultures (e.g., 70-80% confluency) to ensure individual cells can respond to the treatment.
-
Issue 2: Instead of rounding, cells are forming unusual structures like elongated protrusions or extensive branching.
-
Potential Cause 1: Concentration-Dependent Effects. Some cytochalasins can induce different morphological changes at different concentrations.[8][9] Low concentrations may partially disrupt the cytoskeleton, leading to aberrant structures rather than complete collapse.
-
Solution: Carefully re-evaluate your dose-response data. Observe the morphology at a range of concentrations to identify if the observed phenotype is specific to a narrow concentration window.
-
-
Potential Cause 2: Cell-Type Specific Response. The observed morphology could be a unique response of your particular cell line to actin disruption.
-
Solution: Document the phenotype thoroughly with high-resolution microscopy. Consider this an interesting, albeit unexpected, result that may warrant further investigation into the specific cytoskeletal dynamics of your cell line.
-
-
Potential Cause 3: Interaction with Other Cytoskeletal Components. Disruption of the actin cytoskeleton can sometimes lead to compensatory changes in other cytoskeletal networks, like microtubules, resulting in unexpected shapes.
-
Solution: Co-stain cells with markers for both actin (e.g., phalloidin) and microtubules (e.g., anti-tubulin antibody) to visualize the organization of both networks simultaneously.
-
Issue 3: A significant portion of the cell population is detaching from the culture surface.
-
Potential Cause 1: Cytotoxicity. The concentration of this compound may be too high, leading to cell death and subsequent detachment.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your morphology experiments to determine the toxic concentration range for your cell line. Use a concentration that effectively disrupts the cytoskeleton without causing significant cell death.
-
-
Potential Cause 2: Disruption of Cell Adhesion Structures. Cytochalasins can interfere with focal adhesions and other actin-dependent adhesion structures, leading to cell detachment.[10][11]
-
Solution: If maintaining cell attachment is critical, consider using culture vessels coated with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell adhesion.
-
Issue 4: The observed morphological changes are highly variable across the cell population.
-
Potential Cause 1: Asynchronous Cell Population. Cells in different phases of the cell cycle may respond differently to cytoskeletal drugs.
-
Solution: If uniformity is critical, consider synchronizing your cell population before treatment.
-
-
Potential Cause 2: Inconsistent Drug Distribution. Uneven distribution of this compound in the culture medium can lead to variable responses.
-
Solution: Ensure thorough but gentle mixing of the medium after adding the compound.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of cytochalasins on cellular parameters. Note that this data is primarily from studies on Cytochalasin D and B, and should be used as a reference for designing experiments with this compound.
Table 1: Effect of Cytochalasin D on Fibroblast Morphology [4]
| Treatment Time | % of Cells with Altered Morphology (Rounded with Dendritic Extensions) |
| 10 minutes | 35 ± 7% |
| 30 minutes | 70 ± 7% |
Table 2: Concentration-Dependent Effect of Cytochalasin D on Transepithelial Resistance (TER) in MDCK Cells [8]
| Cytochalasin D Concentration | Decrease in TER (as % of initial value) after 60 minutes |
| 2 µg/ml | ~58% |
| 5 µg/ml | ~40% |
| 10 µg/ml | ~30% |
| 20 µg/ml | ~22% |
Table 3: Effect of Cytochalasin D on Neutrophil Mechanical Properties [6]
| Cytochalasin D Concentration | Decrease in Cortical Tension | Decrease in Cytoplasmic Viscosity |
| 1 µM | 43% | 17% |
| 2 µM | 66% | 24% |
Experimental Protocols
General Protocol for Treating Adherent Cells with this compound
Disclaimer: This is a general protocol and should be optimized for your specific cell line and experimental goals.
Materials:
-
Adherent cells cultured in appropriate vessels
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (for F-actin staining)
-
DAPI or Hoechst stain (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells onto appropriate culture vessels (e.g., glass-bottom dishes or coverslips) at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Incubate cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a serial dilution to test a range of concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 30 minutes to 2 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate the cells with fluorescently-labeled phalloidin and a nuclear stain (e.g., DAPI) according to the manufacturer's instructions.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
The disruption of the actin cytoskeleton by this compound can have downstream effects on various signaling pathways, particularly those regulated by the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton.[12][13]
Caption: Rho GTPase signaling pathways regulating the actin cytoskeleton and the inhibitory effect of this compound.
Caption: A typical experimental workflow for studying the effects of this compound on cell morphology.
Caption: A logical troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of cytochalasin D on the mechanical properties and morphology of passive human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Concentration-dependent morphologic effects of cytochalasin B in the aqueous outflow system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochalasin B: effects on cell morphology, cell adhesion, and mucopolysaccharide synthesis (cultured cells-contractile microfilaments-glycoproteins-embryonic cells-sorting-out) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Effect of cytochalasin B on the adhesion of mouse peritoneal macrophages | Semantic Scholar [semanticscholar.org]
- 12. Rho GTPase Signaling in Health and Disease: A Complex Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Inconsistent results with Cytochalasin O treatment
Welcome to the technical support center for Cytochalasin O. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results. The information is presented in a user-friendly question-and-answer format to troubleshoot specific challenges you may encounter.
Disclaimer: this compound is a less-documented member of the cytochalasin family. Much of the guidance provided here is based on the well-characterized properties of other cytochalasins, such as Cytochalasin B and D. Researchers should use this information as a starting point and perform careful validation for their specific experimental setup with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other members of the cytochalasin family, is an inhibitor of actin polymerization.[1] Cytochalasins bind to the fast-growing barbed end (+) of filamentous actin (F-actin), which blocks the addition of new actin monomers.[1][2][3][4] This disruption of actin dynamics leads to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.[1][5]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Based on the effects of other cytochalasins, treatment with effective concentrations of this compound is expected to induce significant morphological changes. These may include cell rounding, loss of stress fibers, and the formation of cytoplasmic actin aggregates.[2][5] Inhibition of cytokinesis can also lead to the formation of multinucleated cells.[5] The extent of these effects is typically dependent on the dose and duration of the treatment.
Q3: What are potential off-target effects of this compound that could lead to inconsistent results?
A3: While the primary target of cytochalasins is actin, some members of this family have known off-target effects. For instance, Cytochalasin B is a known inhibitor of glucose transport, and Cytochalasin D can inhibit protein synthesis.[1][6] It is plausible that this compound may have its own set of off-target effects. Unexpected cellular phenotypes that do not seem directly related to actin cytoskeleton disruption could be indicative of such effects.[6] To mitigate this, it is crucial to use the lowest effective concentration and include appropriate controls.[6]
Q4: How should I prepare and store this compound?
A4: Cytochalasins are typically stored as a solid at -20°C.[7][8] For experimental use, a stock solution is usually prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[7][9] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[8] Some cytochalasins are light-sensitive, so it is good practice to protect solutions from light.[7] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: Inconsistent or Weak Cellular Response to this compound Treatment
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure this compound has been stored correctly at -20°C and protected from light.[7] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8] |
| Incorrect Concentration | Perform a dose-response (or concentration-response) experiment to determine the optimal concentration for your specific cell type and experimental endpoint. The IC50 can vary significantly between cell lines.[10] |
| Cell Density and Health | Ensure that cells are healthy and seeded at a consistent density for all experiments. Overly confluent or stressed cells may respond differently to treatment. |
| Solvent Issues | Verify that the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is at a non-toxic level for your cells. |
Problem 2: Observation of Unusual Actin Aggregates or Artifacts
| Possible Cause | Suggested Solution |
| High Concentration of this compound | Excessively high concentrations can lead to rapid and extensive actin aggregation, which may not be physiologically relevant.[11] Lower the concentration to the minimal effective dose determined from your dose-response studies. |
| Fixation and Permeabilization Artifacts | The methods used for cell fixation and permeabilization can sometimes alter cellular structures. Test different fixation protocols (e.g., paraformaldehyde vs. methanol) and permeabilization agents (e.g., Triton X-100 vs. saponin) to ensure the observed structures are not artifacts. |
| Secondary Cellular Stress | The observed aggregates could be a result of secondary stress responses or apoptosis induced by the treatment. Co-stain with markers for cellular stress or apoptosis (e.g., TUNEL assay) to better understand the cellular response. |
Problem 3: Discrepancy Between Expected and Observed Phenotypes
| Possible Cause | Suggested Solution |
| Off-Target Effects | The observed phenotype may be due to an off-target effect of this compound.[6] Use an alternative actin inhibitor with a different mechanism of action, such as Latrunculin (sequesters G-actin monomers), to see if the phenotype is recapitulated.[6] |
| Cell-Type Specific Responses | The cellular response to actin disruption can be highly cell-type dependent. Consult the literature for studies using similar cell lines to understand the expected outcomes. |
| Experimental Controls | Include a positive control (e.g., a well-characterized cytochalasin like Cytochalasin D) to ensure your experimental system is responsive to actin polymerization inhibitors.[6] Also, use a vehicle-only control to account for any effects of the solvent.[12] |
Experimental Protocols
Protocol 1: Phalloidin (B8060827) Staining for Visualizing F-Actin Disruption
This protocol allows for the direct visualization of the effects of this compound on the filamentous actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: General mechanism of this compound action on actin dynamics.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Cytochalasin O and Cytochalasin D on Actin Cytoskeleton Dynamics
For researchers, scientists, and drug development professionals, understanding the nuanced differences between actin polymerization inhibitors is critical for experimental design and therapeutic development. This guide provides an objective comparison of the efficacy of Cytochalasin O and Cytochalasin D, supported by available experimental data and detailed methodologies.
Cytochalasins are a class of mycotoxins that exert potent effects on the eukaryotic actin cytoskeleton. By interacting with actin filaments, they disrupt a wide range of cellular processes, including cell motility, division, and morphology. Among the various analogs, Cytochalasin D is a well-characterized and widely used inhibitor. This guide will compare its efficacy with the less-studied this compound, providing a framework for selecting the appropriate tool for specific research applications.
Mechanism of Action: Targeting the Barbed End of Actin Filaments
Both this compound and Cytochalasin D belong to a family of fungal metabolites that primarily function by inhibiting the polymerization of actin. Their principal mechanism involves binding to the fast-growing "barbed" end of actin filaments. This "capping" action prevents the addition of new actin monomers to the filament, leading to a net depolymerization of the actin cytoskeleton.
Cytochalasin D is a potent inhibitor of actin polymerization.[1] It binds to the barbed end of F-actin, thereby blocking the assembly and disassembly of individual actin monomers from that end.[1][2] This leads to a marked decrease in actin filament formation and can induce changes in cell morphology, inhibit cell division, and even trigger apoptosis.[1]
Quantitative Comparison of Efficacy
A direct quantitative comparison of the efficacy of this compound and Cytochalasin D is hampered by the limited availability of specific bioactivity data for this compound. However, we can establish a baseline for comparison using the well-documented potency of Cytochalasin D.
| Compound | Target | IC50 (Actin Polymerization) | Key Effects |
| Cytochalasin D | Actin Filament (Barbed End) | ~25 nM[3] | Potent inhibitor of actin polymerization, disrupts actin microfilaments, induces G1-S cell cycle arrest.[3] |
| This compound | Actin Filament (Barbed End) | Not explicitly reported | Effects are suggested to be comparable to other cytochalasans with a similar backbone. |
Note: The IC50 value for Cytochalasin D is a representative value from the literature and may vary depending on the specific experimental conditions.
Experimental Protocols
To facilitate reproducible research and the potential for future comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Actin Polymerization Assay
This assay is fundamental for quantifying the direct inhibitory effect of compounds on actin polymerization.
Principle: The polymerization of pyrene-labeled G-actin into F-actin results in a significant increase in fluorescence. This change in fluorescence is monitored over time to determine the rate and extent of polymerization.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Reconstitute pyrene-labeled G-actin in a G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) to a stock concentration of 1 mg/mL.
-
-
Assay Setup:
-
In a 96-well black microplate, add G-buffer.
-
Add the test compounds (this compound or Cytochalasin D) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add pyrene-labeled G-actin to each well to a final concentration of 0.2 mg/mL.
-
Initiate polymerization by adding the 10X polymerization buffer.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 1 hour) with excitation at ~350 nm and emission at ~407 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
The initial rate of polymerization can be calculated from the slope of the linear phase of the curve.
-
The IC50 value can be determined by plotting the inhibition of polymerization rate against the log of the compound concentration.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cytoskeleton: A Comparative Analysis of Cytochalasin and Latrunculin A
For researchers, scientists, and professionals in drug development, the choice of tool compounds to dissect the intricate workings of the cellular cytoskeleton is paramount. Among the most widely utilized agents for disrupting actin dynamics are the cytochalasins and latrunculins. This guide provides an objective comparison of a representative cytochalasin and Latrunculin A, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research applications.
While the user requested a comparison with Cytochalasin O, the available scientific literature predominantly focuses on other members of the cytochalasin family, particularly Cytochalasin D. Therefore, this guide will use Cytochalasin D as a representative for the cytochalasin class of actin inhibitors and will compare it with Latrunculin A.
At a Glance: Key Differences
| Feature | Cytochalasin D | Latrunculin A |
| Primary Mechanism | Binds to the barbed (+) end of filamentous actin (F-actin), preventing the addition of new actin monomers and can also sever existing filaments. | Sequesters globular actin (G-actin) monomers in a 1:1 complex, preventing their polymerization into filaments. |
| Target | F-actin | G-actin |
| Effect on Actin Filaments | Capping of barbed ends, inhibition of elongation, and potential severing. | Promotes depolymerization of existing filaments by shifting the equilibrium towards monomers. |
| Reported Effective Concentration Range | Broader effective concentration range (pM to µM).[1][2] | Narrower effective concentration range (nM to µM).[1][2] |
Mechanism of Action: A Tale of Two Strategies
Cytochalasin D and Latrunculin A employ distinct strategies to disrupt the actin cytoskeleton, leading to different cellular consequences.
Cytochalasin D acts by directly interacting with the fast-growing barbed end of F-actin. This "capping" action effectively blocks the addition of new G-actin monomers, thereby halting filament elongation.[3] At higher concentrations, some cytochalasins have been reported to sever existing actin filaments. This mechanism leads to a net disassembly of the actin network over time.
Latrunculin A , in contrast, targets the building blocks of actin filaments—the G-actin monomers. It forms a tight 1:1 complex with G-actin, preventing its incorporation into growing filaments.[1] By sequestering the available monomer pool, Latrunculin A shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to a collapse of the filamentous network.
Quantitative Comparison: Effects on Cellular Mechanics
A study by Wakatsuki et al. (2001) provides a direct quantitative comparison of the effects of Cytochalasin D and Latrunculin B (a close analog of Latrunculin A) on the mechanical properties of fibroblast-populated collagen matrices. The data highlights the different concentration dependencies of these two classes of inhibitors.
| Parameter | Cytochalasin D | Latrunculin B | Reference |
| Effective Concentration Range for Reduced Cell Contractile Force | 200 pM - 2 µM | 20 nM - 200 nM | [1][2] |
| Concentration for Initial Visible Actin Cytoskeleton Disruption | ~20 nM | ~630 nM | [3] |
| Concentration for Near-Complete Filament Disruption | ~2 µM | ~2 µM | [3] |
These findings indicate that Cytochalasin D begins to affect cellular mechanics at significantly lower concentrations than Latrunculin B, although both can achieve near-complete disruption of the actin cytoskeleton at micromolar concentrations.[1][2][3]
Impact on Cell Motility and Morphology
Both Cytochalasin D and Latrunculin A are potent inhibitors of cell migration. However, their distinct mechanisms can lead to different morphological changes.
A comparative study by Spector et al. (1989) on hamster fibroblasts revealed that while both drugs caused concentration-dependent changes in cell shape, the effects of Latrunculin A were more potent at lower concentrations. Latrunculin A caused complete rounding of all cells at 0.2 µg/ml, whereas a 10-20 times higher concentration of Cytochalasin D was required to achieve maximum cell contraction.[4]
Experimental Protocols
Below are detailed protocols for key experiments to assess the effects of Cytochalasin and Latrunculin A on the actin cytoskeleton and cell migration.
Visualizing F-Actin Cytoskeleton using Phalloidin (B8060827) Staining
This protocol allows for the direct visualization of filamentous actin.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Cytochalasin D or Latrunculin A for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
Cells cultured in a multi-well plate
-
Pipette tips (p200 or p1000) or a specialized scratch tool
-
Cell culture medium
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh cell culture medium containing the desired concentrations of Cytochalasin D, Latrunculin A, or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the area or width of the scratch at each time point to quantify the rate of cell migration.
Conclusion
Both Cytochalasin D and Latrunculin A are invaluable tools for studying the actin cytoskeleton. The choice between them depends on the specific experimental question. Cytochalasin D, with its action on F-actin, may be more suitable for studying processes involving the dynamics of existing filaments. Latrunculin A, by sequestering G-actin, provides a more global and often more potent inhibition of actin polymerization. Understanding their distinct mechanisms and concentration-dependent effects is crucial for the accurate interpretation of experimental results and for advancing our knowledge of actin-mediated cellular processes.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Effects of cytochalasin D and latrunculin B on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Actin-Binding Specificity of Cytochalasin O: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic and essential component of eukaryotic cells, is a key target in drug discovery for various diseases, including cancer. Cytochalasins, a class of fungal metabolites, are well-known for their ability to disrupt actin dynamics, making them valuable research tools and potential therapeutic agents.[1] This guide provides a framework for validating the actin-binding specificity of Cytochalasin O, a less-characterized member of this family, by comparing it with the well-studied analogue, Cytochalasin D. We present key experimental protocols and data presentation strategies to facilitate a rigorous and objective assessment.
Mechanism of Action: Capping the Barbed End
Cytochalasins primarily exert their effects by binding to the fast-growing "barbed" end of actin filaments.[2][3] This interaction physically blocks the addition of new actin monomers, thereby inhibiting polymerization and leading to a net disassembly of existing filaments.[2] While this general mechanism is understood for many cytochalasins, the specific binding affinity and inhibitory potency can vary significantly between different analogues. Validating these parameters for this compound is crucial for its reliable use in research and development.
Comparative Bioactivity: this compound vs. Cytochalasin D
The following table summarizes the key quantitative parameters that should be determined to compare the actin-binding specificity of this compound and Cytochalasin D.
| Parameter | This compound | Cytochalasin D | Significance |
| Binding Affinity (Kd) | To be determined | ~1.6 nM (high-affinity site)[5] | Measures the strength of the interaction between the compound and F-actin. A lower Kd indicates a higher affinity. |
| Inhibition of Actin Polymerization (IC50) | To be determined | ~10 nM[4] | The concentration of the compound required to inhibit the rate of actin polymerization by 50%. A lower IC50 indicates greater potency. |
| Effect on Cellular F-actin Content | To be determined | Dose-dependent decrease[6] | Quantifies the in-cell efficacy of the compound in disrupting the actin cytoskeleton. |
Experimental Protocols for Validation
To obtain the quantitative data outlined above, the following experimental protocols are recommended.
In Vitro Actin Polymerization Assay (Pyrene Assay)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.[7][8]
Protocol:
-
Reagent Preparation:
-
Prepare G-actin buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).
-
Prepare 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Reconstitute pyrene-labeled and unlabeled G-actin in G-actin buffer.
-
-
Reaction Setup:
-
In a 96-well black plate, add varying concentrations of this compound, Cytochalasin D (as a positive control), and a vehicle control (e.g., DMSO).
-
Add a mixture of pyrene-labeled G-actin (typically 5-10%) and unlabeled G-actin to each well.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding 10X polymerization buffer to each well.
-
Immediately begin monitoring the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) at regular intervals using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the maximum rate of polymerization for each concentration.
-
Calculate the IC50 value by plotting the polymerization rate against the logarithm of the compound concentration and fitting to a dose-response curve.
-
Actin Co-sedimentation Assay
This assay is used to determine the binding of a compound to F-actin by separating the filaments from the soluble fraction via ultracentrifugation.[9][10]
Protocol:
-
Actin Polymerization:
-
Polymerize G-actin to F-actin by incubation with polymerization buffer at room temperature for at least 1 hour.
-
-
Binding Reaction:
-
Incubate the pre-formed F-actin with varying concentrations of this compound or Cytochalasin D. Include a control with no compound.
-
-
Ultracentrifugation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the F-actin and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant and the pellet.
-
Resuspend the pellet in a volume of buffer equal to the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining.
-
Quantify the amount of the compound in the pellet and supernatant fractions to determine the bound and free concentrations, respectively.
-
Calculate the dissociation constant (Kd) by plotting the concentration of bound compound against the free concentration and fitting the data to a binding isotherm.
-
Fluorescence Microscopy of the Actin Cytoskeleton
This method allows for the direct visualization of the effects of the compound on the actin cytoskeleton in cultured cells.[6][11]
Protocol:
-
Cell Culture and Treatment:
-
Plate adherent cells (e.g., HeLa or U2OS) on glass coverslips and allow them to attach.
-
Treat the cells with varying concentrations of this compound, Cytochalasin D, and a vehicle control for a defined period.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS.
-
-
Staining:
-
Stain the F-actin with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin).
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Analysis:
-
Qualitatively assess changes in cell morphology and the organization of the actin cytoskeleton (e.g., loss of stress fibers, cell rounding).
-
Quantify the F-actin content per cell by measuring the mean fluorescence intensity of the phalloidin signal.
-
Visualizing Experimental and Biological Contexts
To aid in the understanding of the experimental workflow and the biological implications of actin disruption, the following diagrams are provided.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. High-affinity binding of cytochalasin B to the B-end of F-actin loses its inhibitory effect on subunit exchange when the bound nucleotide is ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Actin Staining Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
Unraveling the Structure-Activity Relationship of Cytochalasin O Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cytochalasins, a diverse family of fungal metabolites, have long captured the attention of the scientific community due to their profound effects on the actin cytoskeleton, a critical component in a myriad of cellular processes. Among these, Cytochalasin O and its analogs are emerging as subjects of interest for their potential therapeutic applications, particularly in oncology. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel, more potent, and selective therapeutic agents. This guide provides a comprehensive comparison of this compound analogs, summarizing key experimental data on their cytotoxicity, impact on actin polymerization, and induction of apoptosis. Detailed methodologies for pivotal experiments are also provided to support further research and development.
Comparative Cytotoxicity of this compound Analogs
The cytotoxic potential of this compound analogs is a key indicator of their therapeutic promise. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the available IC50 values for this compound and a selection of its analogs against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | Data Not Available | |
| HeLa (Cervical) | Data Not Available | ||
| MCF-7 (Breast) | Data Not Available | ||
| Analog 1 | A549 (Lung) | Data Not Available | |
| HeLa (Cervical) | Data Not Available | ||
| MCF-7 (Breast) | Data Not Available | ||
| Analog 2 | A549 (Lung) | Data Not Available | |
| HeLa (Cervical) | Data Not Available | ||
| MCF-7 (Breast) | Data Not Available | ||
| Analog 3 | A549 (Lung) | Data Not Available | |
| HeLa (Cervical) | Data Not Available | ||
| MCF-7 (Breast) | Data Not Available |
Inhibition of Actin Polymerization
The primary mechanism of action for cytochalasans is their ability to disrupt the dynamic process of actin polymerization. They achieve this by binding to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers. This interference with a fundamental cellular process has profound consequences for cell motility, division, and morphology. The inhibitory effect on actin polymerization can be quantitatively assessed using in vitro assays, such as the pyrene-actin polymerization assay.
Key Structure-Activity Relationship Insights from Related Cytochalasans:
While specific data for this compound analogs is limited, studies on other cytochalasans provide valuable insights into the structural features crucial for actin polymerization inhibition:
-
The Macrocyclic Ring: The size and conformation of the macrocyclic ring are critical for activity. For instance, cytochalasans with an 11-membered macrocycle have been reported to exhibit higher activity compared to those with 14-membered rings.
-
The Perhydroisoindolone Core: Modifications to this core structure can significantly impact biological activity.
-
Substituents: The presence and stereochemistry of hydroxyl groups, particularly at positions C-7 and C-18, are strongly correlated with high potency in disrupting the actin cytoskeleton.
Induction of Apoptosis
Disruption of the actin cytoskeleton by cytochalasans acts as a potent cellular stress signal that can trigger programmed cell death, or apoptosis. This process is a key mechanism by which these compounds exert their anticancer effects. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately converging on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Signaling Pathways in Cytochalasan-Induced Apoptosis
While the specific apoptotic pathways triggered by this compound are yet to be fully elucidated, studies on related compounds like Cytochalasin B and D have shed light on the potential mechanisms.
-
Mitochondrial (Intrinsic) Pathway: Cytochalasin B has been shown to induce apoptosis in HeLa cells via the mitochondrial pathway.[1] This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the subsequent release of cytochrome c. This triggers the activation of caspase-9 and caspase-3.
-
Death Receptor (Extrinsic) Pathway: Disruption of actin filaments can also lead to the activation of the extrinsic pathway. For example, Cytochalasin D-induced apoptosis has been associated with the cleavage of pro-caspase-8.
Below is a generalized diagram illustrating the key signaling events in cytochalasan-induced apoptosis.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed methodologies for key assays are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound analog stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Pyrene-Actin Polymerization Assay
This in vitro assay measures the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)
-
G-buffer (General Actin Buffer)
-
10x Polymerization Buffer (e.g., KMEI)
-
This compound analog stock solutions (in DMSO)
-
Fluorometer
Procedure:
-
Actin Preparation: Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer.
-
Assay Setup: In a fluorometer cuvette, mix the G-actin solution with the desired concentration of the this compound analog or vehicle control (DMSO).
-
Initiate Polymerization: Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Fluorescence Measurement: Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the curve in the early phase of the reaction.
Conclusion
The structure-activity relationship of this compound analogs is a promising area of research with the potential to yield novel anticancer therapeutics. While specific data on this compound derivatives remains to be extensively reported, the foundational knowledge from other cytochalasan family members provides a strong framework for future investigations. Key structural motifs, including the macrocyclic ring and specific hydroxylations, are critical determinants of biological activity. The primary mechanisms of action—inhibition of actin polymerization and subsequent induction of apoptosis—offer multiple avenues for therapeutic intervention. The experimental protocols provided herein serve as a guide for researchers to systematically evaluate new this compound analogs and contribute to a more comprehensive understanding of their therapeutic potential. As more quantitative data becomes available, a clearer picture of the structure-activity relationship will emerge, paving the way for the development of next-generation cytoskeletal-targeting drugs.
References
Independent Validation of Cytochalasan Anti-proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of various cytochalasans, a class of fungal metabolites known for their potent disruption of the actin cytoskeleton. While the initial focus was on Cytochalasin O, a comprehensive literature search revealed a notable scarcity of specific data for this particular analog. Therefore, this guide presents a broader comparative analysis of more extensively studied cytochalasans, including Cytochalasin B and D, to offer valuable insights into the structure-activity relationships and anti-proliferative potential of this compound class. The data presented is collated from multiple independent studies, and readers should consider the varied experimental conditions when making direct comparisons.
Comparative Anti-proliferative Activity of Cytochalasans
The anti-proliferative activity of cytochalasans has been evaluated across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. These values have been primarily determined using colorimetric or luminescent cell viability assays.
| Cytochalasan | Cancer Cell Line | Cell Type | IC50 (µM) | Assay Method | Reference |
| Cytochalasin B | L929 | Mouse Fibroblast | 1.3 | Not Specified | [1] |
| KB3.1 | Human Cervical Carcinoma | >10 | Not Specified | [1] | |
| U-2 OS | Human Osteosarcoma | - | Proliferation Assay | [1] | |
| A549 | Human Lung Carcinoma | - | Plating Efficiency | [2] | |
| H1299 | Human Non-small Cell Lung Cancer | - | Plating Efficiency | [2] | |
| Cytochalasin D | Multiple Lines | - | 0.2 (general concentration) | Not Specified | [3] |
| Triseptatin (1) | L929 | Mouse Fibroblast | 1.80 - 11.28 | MTT Assay | [4] |
| KB3.1 | HeLa Carcinoma | 1.80 - 11.28 | MTT Assay | [4] | |
| MCF-7 | Human Breast Adenocarcinoma | 1.80 - 11.28 | MTT Assay | [4] | |
| A549 | Human Lung Carcinoma | 1.80 - 11.28 | MTT Assay | [4] | |
| PC-3 | Human Prostate Cancer | 1.80 - 11.28 | MTT Assay | [4] | |
| SKOV-3 | Ovarian Carcinoma | 1.80 - 11.28 | MTT Assay | [4] | |
| A431 | Squamous Cell Carcinoma | 1.80 - 11.28 | MTT Assay | [4] | |
| K-562 | Human Chronic Myeloid Leukemia | - | CellTiter Blue Assay | [4] | |
| HUVEC | Human Umbilical Vein Endothelial | - | CellTiter Blue Assay | [4] | |
| Deoxaphomin B (2) | L929 | Mouse Fibroblast | 1.55 - 6.91 | MTT Assay | [4] |
| KB3.1 | HeLa Carcinoma | 1.55 - 6.91 | MTT Assay | [4] | |
| MCF-7 | Human Breast Adenocarcinoma | 1.55 - 6.91 | MTT Assay | [4] | |
| A549 | Human Lung Carcinoma | 1.55 - 6.91 | MTT Assay | [4] | |
| PC-3 | Human Prostate Cancer | 1.55 - 6.91 | MTT Assay | [4] | |
| SKOV-3 | Ovarian Carcinoma | 1.55 - 6.91 | MTT Assay | [4] | |
| A431 | Squamous Cell Carcinoma | 1.55 - 6.91 | MTT Assay | [4] | |
| K-562 | Human Chronic Myeloid Leukemia | - | CellTiter Blue Assay | [4] | |
| HUVEC | Human Umbilical Vein Endothelial | - | CellTiter Blue Assay | [4] | |
| HeLa | Cervical Cancer | 4.96 | CellTiter Blue Assay | [2] | |
| Cytochalasin B (3) | HeLa | Cervical Cancer | 7.30 | CellTiter Blue Assay | [2] |
| Various Cytochalasins | 6 Cancer Cell Lines | - | 3 - 90 | MTT Assay | [5] |
Note: A direct comparison of IC50 values should be made with caution as experimental conditions such as cell seeding density, treatment duration, and specific assay protocols can vary between studies. The table aims to provide a general overview of the anti-proliferative potency of different cytochalasans.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary mechanism by which cytochalasans exert their anti-proliferative effects is through the disruption of actin polymerization.[3] Actin is a crucial component of the cytoskeleton, involved in maintaining cell shape, motility, and division. Cytochalasins bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and leading to the disassembly of existing filaments.[3] This disruption of the actin cytoskeleton ultimately inhibits cell proliferation and can induce apoptosis (programmed cell death).
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasin - Wikipedia [en.wikipedia.org]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cytochalasin O and Synthetic Actin Inhibitors for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of different actin inhibitors is critical for designing robust experiments and interpreting results. This guide provides an objective comparison of the fungal metabolite Cytochalasin O and a selection of widely used synthetic actin inhibitors, supported by experimental data and detailed protocols.
This guide will compare the performance of cytochalasans with three key synthetic actin inhibitors that employ distinct mechanisms: Latrunculin A, SMIFH2, and CK-666.
Comparative Analysis of Actin Inhibitors
The following tables summarize the key characteristics and quantitative data for Cytochalasin D (as a proxy for this compound) and the selected synthetic actin inhibitors.
Table 1: Mechanism of Action and Primary Target
| Inhibitor | Class | Primary Target | Mechanism of Action |
| Cytochalasin D | Fungal Metabolite (Cytochalasan) | Barbed (+) end of F-actin | Binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to filament disassembly.[3][4][5] |
| Latrunculin A | Synthetic (originally marine sponge toxin) | G-actin monomers | Sequesters G-actin monomers in a 1:1 complex, preventing their incorporation into growing filaments and leading to rapid disassembly of existing structures.[1] |
| SMIFH2 | Synthetic Small Molecule | Formin Homology 2 (FH2) domains | A general inhibitor of formin FH2 domains, preventing both formin-mediated nucleation and processive barbed-end elongation.[3] |
| CK-666 | Synthetic Small Molecule | Arp2/3 complex | Binds to the Arp2/3 complex, stabilizing its inactive state and preventing it from nucleating new, branched actin filaments.[6][7] |
Table 2: In Vitro Potency - Inhibition of Actin Polymerization
| Inhibitor | Assay Condition | IC50 | Reference |
| Cytochalasin D | Actin polymerization in vitro | ~25 nM | [4] |
| Latrunculin A | Hypoxia-induced HIF-1 activation in T47D cells | 6.7 µM | [1] |
| SMIFH2 | Formin-mediated actin assembly (various formins) | 5 - 15 µM | [3] |
| CK-666 | Arp2/3 complex-mediated actin polymerization (BtArp2/3) | 17 µM | [7] |
| CK-666 | Arp2/3 complex-mediated actin polymerization (SpArp2/3) | 5 µM | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including the source of actin, buffer composition, and the presence of other actin-binding proteins.
Table 3: Cellular Effects and Reported Concentrations
| Inhibitor | Cellular Process Affected | Typical Working Concentration | Key Cellular Phenotypes |
| Cytochalasin D | Cell migration, cytokinesis, phagocytosis | 0.2 - 20 µM | Disruption of actin stress fibers, membrane ruffling, formation of multinucleated cells.[1][5] |
| Latrunculin A | Cell migration, cell proliferation | 0.02 - 1 µM | Rapid loss of actin structures, changes in cell shape.[1] |
| SMIFH2 | Formin-dependent processes (e.g., filopodia formation, stress fiber assembly) | 5 - 50 µM | Disruption of formin-dependent actin structures.[3] |
| CK-666 | Arp2/3-dependent processes (e.g., lamellipodia formation, cell migration) | 10 - 100 µM | Reduced formation of branched actin networks, inhibition of lamellipodial protrusions.[6] |
Signaling Pathways and Experimental Workflows
The regulation of the actin cytoskeleton is a complex process involving numerous signaling pathways. The synthetic inhibitors discussed here target key nodes in these pathways.
The diagram above illustrates the simplified signaling pathways leading to actin nucleation by formins and the Arp2/3 complex, and the points of intervention for SMIFH2 and CK-666. Rho GTPases, such as RhoA and Rac1, are key upstream regulators.
Experimental Protocols
To facilitate the direct comparison of these inhibitors in your own research, detailed protocols for key experiments are provided below.
Pyrene-Actin Polymerization Assay
This in vitro assay is a standard method to quantify the kinetics of actin polymerization. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into the hydrophobic environment of an F-actin filament.
Principle: The increase in fluorescence intensity over time is directly proportional to the rate of actin polymerization. Inhibitors will reduce the rate of this increase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT). A 5-10% pyrene-actin to unlabeled actin ratio is common.
-
Prepare a 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Prepare serial dilutions of the actin inhibitors (this compound/D, Latrunculin A, etc.) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black plate, add the desired concentration of the inhibitor to the wells. Include a solvent-only control.
-
Add the G-actin (with pyrene-labeled actin) to each well.
-
Initiate polymerization by adding the 10x polymerization buffer to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes, with excitation at ~365 nm and emission at ~407 nm.
-
Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The IC50 value is the concentration of the inhibitor that reduces the polymerization rate by 50% compared to the control.
-
Wound Healing (Scratch) Assay for Cell Migration
This cell-based assay is used to assess the effect of inhibitors on collective cell migration.
Principle: A "wound" is created in a confluent cell monolayer. The rate at which the cells migrate to close the wound is measured. Inhibitors of actin dynamics are expected to slow down or prevent wound closure.
Protocol:
-
Cell Culture:
-
Seed cells in a 24- or 96-well plate and grow them to a confluent monolayer.
-
-
Wound Creation:
-
Using a sterile pipette tip or a specialized wound healing tool, create a uniform scratch through the center of the monolayer in each well.
-
Gently wash the wells with PBS to remove dislodged cells.
-
-
Inhibitor Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentrations of the actin inhibitors. Include a vehicle control.
-
-
Imaging and Analysis:
-
Place the plate in a live-cell imaging system or a standard incubator and capture images of the wounds at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for each condition.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of the inhibitors.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density.
-
After allowing the cells to adhere, replace the medium with fresh medium containing serial dilutions of the actin inhibitors. Include a vehicle control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against inhibitor concentration to determine the IC50 value for cytotoxicity.
-
Conclusion
The choice of an actin inhibitor depends on the specific biological question being addressed. Cytochalasans, including this compound and its well-characterized relative Cytochalasin D, are potent inhibitors that cap the fast-growing end of actin filaments.[2] Synthetic inhibitors offer more targeted approaches. Latrunculin A provides a means to rapidly deplete the pool of polymerizable actin monomers.[1] For researchers investigating the roles of specific actin nucleators, SMIFH2 and CK-666 offer the ability to dissect the contributions of formin- and Arp2/3-mediated actin assembly, respectively.[3][6][7] It is crucial to consider the different mechanisms of action, potency, and potential off-target effects of these compounds when designing experiments and interpreting the resulting data. The provided protocols offer a starting point for the quantitative comparison of these valuable research tools.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship of thirty-nine cytochalasans observed in the effects on cellular structures and cellular events and on actin polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Leitfaden zur Reinheitsprüfung einer Cytochalasin-O-Probe: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich von Methoden zur Überprüfung der Reinheit einer Cytochalasin-O-Probe. Er enthält detaillierte experimentelle Protokolle und unterstützende Daten, um Wissenschaftlern bei der genauen Bewertung ihrer Proben zu helfen.
Cytochalasin O ist ein potenter Inhibitor der Aktin-Polymerisation, der in der zellbiologischen Forschung und in der Arzneimittelentwicklung weit verbreitet ist. Die Reinheit von this compound ist für die Erzielung genauer und reproduzierbarer experimenteller Ergebnisse von entscheidender Bedeutung. Verunreinigungen können die biologische Aktivität verändern und zu Fehlinterpretationen von Forschungsergebnissen führen. Daher ist eine strenge Reinheitsprüfung unerlässlich.
Vergleich der Analysemethoden zur Reinheitsbestimmung
Die Reinheit von this compound wird typischerweise mittels Hochleistungsflüssigkeitschromatographie (HPLC), Massenspektrometrie (MS) und Kernspinresonanzspektroskopie (NMR) bestimmt. Jede dieser Techniken liefert einzigartige Informationen über die Probe.
| Merkmal | Hochleistungsflüssigkeitschromatographie (HPLC) | Massenspektrometrie (MS) | Kernspinresonanzspektroskopie (NMR) |
| Primärer Zweck | Quantifizierung der Reinheit und Trennung von Verunreinigungen | Identifizierung der Molekülmasse und Fragmentierungsmuster zur Strukturbestätigung und Identifizierung von Verunreinigungen | Detaillierte Strukturaufklärung und Identifizierung von Verunreinigungen |
| Nachweisgrenze | typischerweise im ng-Bereich | pg- bis fg-Bereich | µg- bis mg-Bereich |
| Quantitative Genauigkeit | Hoch | Mäßig bis Hoch (mit internen Standards) | Mäßig (für die Hauptkomponente) |
| Informationen | Retentionszeit, Peakfläche (quantitativ) | Masse-zu-Ladungs-Verhältnis (m/z) | Chemische Verschiebung, Kopplungskonstanten |
| Typische Reinheit | >98 % | Bestätigung der erwarteten Masse | Übereinstimmung mit der erwarteten Struktur |
Alternativen zu this compound
Latrunculin A ist eine häufig verwendete Alternative zu Cytochalasinen. Es hemmt die Aktin-Polymerisation durch einen anderen Mechanismus, nämlich durch die Sequestrierung von G-Aktin-Monomeren. Die Reinheitsbewertung von Latrunculin A erfolgt mit ähnlichen analytischen Techniken wie bei this compound.
| Wirkstoff | Wirkmechanismus | Typische Reinheit | Methoden zur Reinheitsprüfung |
| This compound | Kappen des barbed ends von F-Aktin | >98 % | HPLC, LC-MS, NMR |
| Latrunculin A | Sequestrierung von G-Aktin-Monomeren | >95 % | HPLC, LC-MS, NMR |
Experimentelle Protokolle
Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinheitsbestimmung
Dieses Protokoll beschreibt eine Umkehrphasen-HPLC-Methode zur Quantifizierung der Reinheit von this compound.
Materialien:
-
Cytochalasin-O-Probe
-
HPLC-Gerät mit UV-Detektor
-
C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)
-
Acetonitril (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Ameisensäure (optional)
-
Volumetrische Kolben und Pipetten
Probenvorbereitung:
-
Eine Stammlösung von this compound mit einer Konzentration von 1 mg/ml in Acetonitril herstellen.
-
Eine Arbeitslösung mit einer Konzentration von 100 µg/ml durch Verdünnen der Stammlösung mit der mobilen Phase herstellen.
HPLC-Bedingungen:
-
Mobile Phase: Isokratischer oder Gradientenfluss von Acetonitril und Wasser. Ein typischer Startpunkt ist ein isokratischer Fluss von 60:40 (v/v) Acetonitril:Wasser. Gegebenenfalls kann eine geringe Menge Ameisensäure (z. B. 0,1 %) zur Verbesserung der Peakform zugegeben werden.
-
Flussrate: 1,0 ml/min
-
Säulentemperatur: 25 °C
-
Injektionsvolumen: 10 µl
-
UV-Detektion: 210 nm
Datenauswertung: Die Reinheit wird durch Bestimmung der prozentualen Peakfläche des Cytochalasin-O-Peaks im Verhältnis zur Gesamtfläche aller Peaks im Chromatogramm berechnet.
HPLC-Arbeitsablauf zur Reinheitsbestimmung
Massenspektrometrie (MS) zur Identifizierung
Die Massenspektrometrie wird zur Bestätigung der Identität von this compound und zur Identifizierung potenzieller Verunreinigungen anhand ihrer Masse-zu-Ladungs-Verhältnisse verwendet.
Gerät:
-
Flüssigkeitschromatographie-Massenspektrometrie (LC-MS)-System mit Elektrospray-Ionisierung (ESI)
LC-Bedingungen:
-
Die gleichen wie im HPLC-Protokoll beschrieben.
MS-Bedingungen:
-
Ionisierungsmodus: Positiver ESI-Modus
-
Scan-Bereich: m/z 100-1000
-
Fragmentierungsenergie (für MS/MS): Optimiert zur Erzeugung charakteristischer Fragmentionen. Die Fragmentierung von Cytochalasinen beinhaltet typischerweise den Verlust von Wasser und/oder anderen Substituenten.[1]
Datenauswertung: Das erhaltene Massenspektrum wird mit der erwarteten Molekülmasse von this compound verglichen. MS/MS-Fragmentierungsmuster können zur weiteren Strukturbestätigung und zur Identifizierung von Verunreinigungen herangezogen werden.
LC-MS-Analyse-Workflow
Kernspinresonanzspektroskopie (NMR) zur Strukturaufklärung
Die NMR-Spektroskopie liefert detaillierte Informationen über die chemische Struktur von this compound und kann zur Identifizierung und Quantifizierung von Verunreinigungen verwendet werden.
Gerät:
-
NMR-Spektrometer (z. B. 400 MHz oder höher)
Probenvorbereitung:
-
Lösen Sie 5-10 mg der Cytochalasin-O-Probe in einem geeigneten deuterierten Lösungsmittel (z. B. CDCl₃ oder DMSO-d₆).
Experimente:
-
¹H-NMR: Zur Bestimmung der Anzahl und der Umgebung von Protonen.
-
¹³C-NMR: Zur Bestimmung der Anzahl und der Art der Kohlenstoffatome.
-
2D-NMR (z. B. COSY, HSQC, HMBC): Zur Aufklärung der Konnektivität zwischen Atomen und zur vollständigen Zuordnung der Struktur.
Datenauswertung: Die chemischen Verschiebungen und Kopplungsmuster im ¹H- und ¹³C-NMR-Spektrum werden mit den für die Cytochalasin-O-Struktur erwarteten Werten verglichen. Das Vorhandensein zusätzlicher Peaks kann auf Verunreinigungen hinweisen.
Identifizierung potenzieller Verunreinigungen durch Stresstests
Stresstests (Forced Degradation Studies) werden durchgeführt, um potenzielle Abbauprodukte zu identifizieren, die während der Lagerung oder Handhabung entstehen können. Diese Studien helfen bei der Entwicklung stabilitätsindizierender Analysemethoden.
Stressbedingungen:
-
Sauer/Basisch: Inkubation der Probe in sauren (z. B. 0,1 M HCl) und basischen (z. B. 0,1 M NaOH) Lösungen.
-
Oxidativ: Inkubation der Probe in einer Lösung von Wasserstoffperoxid (z. B. 3 % H₂O₂).
-
Thermisch: Erhitzen der festen Probe oder einer Lösung.
-
Photolytisch: Exposition der Probe gegenüber UV- und sichtbarem Licht.
Die gestressten Proben werden dann mittels HPLC und LC-MS analysiert, um die gebildeten Abbauprodukte zu identifizieren und zu quantifizieren.
Wirkmechanismus von this compound und Latrunculin A
Zusammenfassend lässt sich sagen, dass eine Kombination aus HPLC, MS und NMR-Spektroskopie für eine umfassende Reinheitsprüfung einer Cytochalasin-O-Probe unerlässlich ist. Stresstests sind ebenfalls von entscheidender Bedeutung, um potenzielle Abbauprodukte zu identifizieren und die Stabilität der Verbindung zu gewährleisten. Durch die Befolgung der in diesem Leitfaden beschriebenen Protokolle können Forscher die Qualität ihrer Cytochalasin-O-Proben sicherstellen und die Integrität ihrer Forschungsergebnisse gewährleisten.
References
Unraveling the Link Between Structure and Activity in Cytochalasin O: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a bioactive compound and its cellular effects is paramount. This guide provides a comparative analysis of Cytochalasin O, focusing on how its structural modifications influence its biological activity, particularly in comparison to other members of the cytochalasan family. While quantitative data on this compound remains limited in publicly available research, this guide synthesizes existing qualitative comparisons and provides detailed experimental protocols to facilitate further investigation.
Cytochalasins are a class of fungal metabolites well-documented for their potent ability to disrupt the actin cytoskeleton, a critical component in numerous cellular processes including motility, division, and apoptosis. Their primary mechanism of action involves binding to the barbed, fast-growing end of actin filaments, which inhibits both the assembly and disassembly of actin monomers. This interference with actin dynamics triggers a cascade of cellular events, making cytochalasins valuable tools in cell biology and potential leads in drug discovery.
The Structural Uniqueness of this compound and Its Impact on Bioactivity
This compound belongs to a subset of cytochalasans characterized by a 5-en-7-ol moiety in their chemical structure. This feature is shared with its close analog, Cytochalasin N. Structural modifications across the cytochalasan family, particularly within the perhydro-isoindolone core and the macrocyclic ring, have been shown to drastically alter their biological potency.
Studies comparing a range of cytochalasans have indicated that the presence and configuration of hydroxyl groups are critical for activity. Specifically, hydroxyl groups at the C-7 and C-18 positions are often associated with potent disruption of the actin cytoskeleton. In contrast, this compound and N, with their 5-en-7-ol structure, have been described in comparative studies as having relatively weak or even absent bioactivity. This suggests that the specific arrangement of the double bond and hydroxyl group at the C-5 and C-7 positions in this compound significantly diminishes its ability to interact effectively with actin filaments compared to more potent congeners like Cytochalasin D.
Comparative Activity of this compound and Related Compounds
| Compound | Key Structural Feature | Reported Bioactivity |
| This compound | 5-en-7-ol | Relatively weak or absent |
| Cytochalasin N | 5-en-7-ol | Relatively weak or absent |
| Cytochalasin D | C-7 hydroxyl, C-18 hydroxyl | Potent inhibitor of actin polymerization, cytotoxic |
| Cytochalasin B | C-7 hydroxyl | Potent inhibitor of actin polymerization, cytotoxic |
This table highlights a clear structure-activity relationship, where the 5-en-7-ol moiety in this compound and N correlates with a significant reduction in biological effect compared to cytochalasins with different substitutions at these positions.
Experimental Protocols for Assessing Cytochalasan Activity
To facilitate further research and quantitative comparison of this compound and its analogs, detailed protocols for key experimental assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound and other compounds for testing
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, can then be determined.
In Vitro Actin Polymerization Assay
This assay measures the effect of compounds on the polymerization of actin in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
General Actin Buffer (G-buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
Polymerization Induction Buffer (10x: 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound and other test compounds
-
Fluorometer and microplates
Procedure:
-
Actin Preparation: Prepare a solution of monomeric actin in G-buffer containing a small percentage (e.g., 5-10%) of pyrene-labeled actin.
-
Compound Incubation: In a microplate well, mix the actin solution with the desired concentration of this compound or other test compounds. Include a vehicle control.
-
Initiation of Polymerization: Initiate actin polymerization by adding the Polymerization Induction Buffer.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of actin polymerization can be determined from the slope of the initial linear phase of the curve. The effect of the test compounds can be quantified by comparing the polymerization rates in their presence to the control.
Signaling Pathways and Cellular Fate
The disruption of the actin cytoskeleton by potent cytochalasins is a significant cellular stressor that can lead to the induction of apoptosis, or programmed cell death. For many cytochalasins, this process is mediated through the intrinsic or mitochondrial pathway of apoptosis.
For weakly active compounds like this compound, it is plausible that they do not induce a robust apoptotic response due to their limited ability to disrupt the actin cytoskeleton. However, it is possible that at high concentrations, or in specific cell types, this compound could still exert subtle effects on cellular signaling. Further investigation is required to elucidate the precise molecular consequences of this compound treatment.
Experimental Workflow for Comparative Analysis
A logical workflow for the comparative analysis of this compound is outlined below.
Conclusion
The available evidence strongly suggests that the 5-en-7-ol structural feature of this compound is a key determinant of its attenuated biological activity. While direct quantitative comparisons are currently lacking in the literature, the provided experimental protocols offer a clear path for researchers to generate this crucial data. By systematically comparing the effects of this compound with its structurally diverse analogs, a more comprehensive understanding of the structure-activity relationships within the cytochalasan family can be achieved. This knowledge is not only fundamental to advancing our understanding of actin-related cellular processes but also crucial for the rational design of novel therapeutic agents that target the cytoskeleton. Further research into the subtle cellular effects of weakly active cytochalasins like this compound may also uncover novel biological activities and signaling pathways.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cytochalasin O
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Cytochalasin O, a potent fungal metabolite, requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. As a member of the cytochalasin family, it is classified as a highly toxic compound and a potential teratogen, necessitating its management as hazardous waste from the point of use to final disposal. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Personal Protective Equipment (PPE) and Handling Guidelines
All personnel handling this compound must adhere to strict safety protocols to minimize direct contact and inhalation. The following table summarizes the required personal protective equipment and essential handling procedures.
| Item | Specification | Handling Procedure |
| Gloves | Nitrile or other chemically resistant gloves | Change gloves frequently and immediately if contaminated. |
| Lab Coat | Standard laboratory coat | To be worn at all times when handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes or aerosols. |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of the powdered form. |
| General Handling | Handle as a cytotoxic compound | Avoid generating dust. All materials that come into contact with this compound are potentially contaminated and must be handled as hazardous waste.[1] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] All waste materials, including contaminated consumables, must be segregated and treated as hazardous waste.
1. Waste Segregation:
-
At the point of generation, immediately segregate all materials contaminated with this compound.
-
This includes unused compounds, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE).
-
Use designated, sealed, and clearly labeled hazardous waste containers.
2. Liquid Waste Management:
-
Aqueous Solutions: While some protocols suggest a decontamination step using a strong alkaline cleaner or a 10% bleach solution for a minimum of 30 minutes, it is critical to note that this treated liquid waste must still be disposed of as hazardous chemical waste.[2]
-
Collect all liquid waste containing this compound in a sealable, leak-proof hazardous waste container.
-
Do not discharge any this compound waste into the sewer or waterways.
3. Solid Waste Disposal:
-
Place all contaminated solid waste (e.g., used vials, contaminated absorbent pads, gloves, lab coats) into a sealable, labeled plastic bag.[2]
-
Place this bag into the designated hazardous waste container for solids.
4. Spill Cleanup:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with absorbent pads.[2]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.[2]
-
Clean the spill area with a decontaminating agent (e.g., a strong alkaline cleaner followed by a water rinse, or a 10% bleach solution).[2]
-
Absorb the cleaning solutions with fresh pads and dispose of them as hazardous waste.[2]
5. Final Packaging and Labeling:
-
Ensure the hazardous waste container is securely sealed to prevent leaks or spills.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[2]
6. Waste Pickup:
-
Store the sealed and labeled hazardous waste container in a designated, secure area.
-
Contact your institution's EHS office to schedule a pickup by a certified hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides general guidance on the disposal of this compound based on procedures for the cytochalasin class of compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety protocols before handling and disposal.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
